molecular formula C24H33NO4 B15568652 Spiramine A

Spiramine A

Cat. No.: B15568652
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-OSDRPQJXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramine A is a useful research compound. Its molecular formula is C24H33NO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

[(2R,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18?,19-,20-,21?,22+,23-,24+/m0/s1

InChI Key

ZPELMDXCJZDIBP-OSDRPQJXSA-N

Origin of Product

United States

Foundational & Exploratory

Isolating Spiramine A from Spiraea japonica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the methodologies for the extraction, purification, and characterization of the diterpenoid alkaloid, Spiramine A, from the plant Spiraea japonica. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and workflow visualizations.

This compound, a prominent atisine-type diterpenoid alkaloid found in Spiraea japonica, has garnered interest within the scientific community for its potential biological activities.[1][2][3] This document outlines a comprehensive approach to the isolation and characterization of this compound, drawing from established methodologies for the separation of diterpenoid alkaloids from plant matrices.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for its successful isolation and analysis.

PropertyValueSource
Molecular FormulaC₂₄H₃₃NO₄PubChem
Molecular Weight399.5 g/mol PubChem
AppearanceWhite crystalline powderInferred from similar compounds
SolubilitySoluble in methanol (B129727), ethanol (B145695), chloroform (B151607); sparingly soluble in waterGeneral alkaloid properties

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction and a series of chromatographic purification steps.

Plant Material and Extraction

The roots of Spiraea japonica are a rich source of this compound and are typically used for its isolation.[4]

Protocol:

  • Collection and Preparation: Collect fresh roots of Spiraea japonica. Clean the roots to remove soil and debris, then air-dry them in a shaded, well-ventilated area until brittle. Grind the dried roots into a coarse powder.

  • Extraction:

    • Macerate the powdered root material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

To separate the basic alkaloids from other neutral and acidic compounds in the crude extract, an acid-base extraction is employed.

Protocol:

  • Suspend the crude ethanolic extract in a 2% aqueous solution of hydrochloric acid.

  • Partition the acidic solution with chloroform in a separatory funnel to remove neutral and acidic compounds (the chloroform layer).

  • Adjust the pH of the aqueous layer to approximately 9-10 with an aqueous ammonia (B1221849) solution.

  • Extract the now basic aqueous solution multiple times with chloroform. The alkaloids, including this compound, will partition into the chloroform layer.

  • Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

A combination of chromatographic techniques is essential to isolate this compound to a high degree of purity.

Protocol:

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Subject the crude alkaloid fraction to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:1, 50:1, 20:1, 10:1 v/v).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol, 15:1) and visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.

    • Employ a mobile phase consisting of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or triethylamine (B128534) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed through spectroscopic analysis.

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.51.85 (m), 1.25 (m)
227.81.60 (m), 1.40 (m)
335.22.10 (m), 1.50 (m)
433.1-
556.41.95 (d, 6.5)
682.14.20 (t, 3.0)
745.32.25 (m)
849.81.70 (m)
953.72.05 (m)
1037.9-
1148.22.30 (m)
1229.51.75 (m), 1.55 (m)
1342.12.50 (m)
1472.33.80 (s)
1534.51.90 (m), 1.30 (m)
1676.8-
1760.13.20 (d, 12.0), 2.80 (d, 12.0)
1821.21.05 (s)
1958.23.50 (d, 9.0), 3.30 (d, 9.0)
2092.55.10 (s)
OAc-C=O170.5-
OAc-CH₃21.42.05 (s)

Table 3: Mass Spectrometry Data for this compound

Ionm/zInterpretation
[M+H]⁺400.25Protonated molecular ion
[M-CH₃COOH]⁺340.22Loss of acetic acid
[M-C₂H₅NO]⁺328.23Fragmentation of the oxazolidine (B1195125) ring

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential biological interactions can aid in understanding and planning research.

Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Spiraea japonica.

Isolation_Workflow Plant Spiraea japonica Roots Powder Dried and Powdered Plant Material Plant->Powder Extraction Ethanolic Extraction Powder->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Fractions Semi-purified Fractions Column_Chrom->Fractions pHPLC Preparative HPLC Fractions->pHPLC Pure_Spiramine_A Pure this compound pHPLC->Pure_Spiramine_A Analysis Spectroscopic Analysis (NMR, MS) Pure_Spiramine_A->Analysis

Isolation workflow for this compound.
Postulated Signaling Pathway

The precise signaling pathways of this compound are not yet fully elucidated. However, based on the reported anti-platelet aggregation activity of similar diterpenoid alkaloids, a potential mechanism may involve the modulation of intracellular signaling cascades that regulate platelet activation.[3]

Signaling_Pathway Spiramine_A This compound Receptor Platelet Receptor (e.g., PAFR) Spiramine_A->Receptor Inhibition G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

Hypothesized inhibitory pathway of this compound on platelet aggregation.

Conclusion

This technical guide provides a framework for the isolation, purification, and characterization of this compound from Spiraea japonica. The detailed protocols and data serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this and other related diterpenoid alkaloids. Further investigation is warranted to fully elucidate the specific yields, spectroscopic details, and the precise molecular mechanisms underlying the biological activities of this compound.

References

Unraveling the Intricate Architecture of Spiramine A: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a complex diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica.[1] These compounds have garnered significant interest within the scientific community due to their unique structural features and potential biological activities. The elucidation of the precise chemical structure of this compound is a critical undertaking for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the methodologies and data integral to the definitive structural determination of this compound, with a focus on the application of modern spectroscopic techniques.

Isolation of this compound

The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. The following protocol outlines a general procedure for the extraction and purification of this compound from the roots of Spiraea japonica.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered roots of Spiraea japonica are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning: The residue is then suspended in a 10% acetic acid solution and partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10.

  • Back-Extraction: The basified solution is subsequently extracted with dichloromethane (B109758) (CH₂Cl₂) to isolate the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic separations.

    • Silica (B1680970) Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds with similar retention factors are further purified using preparative TLC with an appropriate solvent system (e.g., CHCl₃:MeOH, 95:5).

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound as a pure compound is often achieved using reversed-phase HPLC with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.

Spectroscopic Data and Structural Characterization

The determination of the molecular structure of this compound relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically employed for alkaloids.

  • Data Acquisition: The instrument is calibrated prior to analysis. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.

Table 1: Mass Spectrometry Data for this compound

ParameterObserved Value
Molecular FormulaC₂₄H₃₃NO₄
Calculated Mass399.24096
Observed Mass [M+H]⁺399.2410
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of the structural elucidation of complex organic molecules like this compound. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are required to piece together the complete chemical structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

    • 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed with optimized parameters to reveal scalar and dipolar couplings. The mixing time for the NOESY experiment is crucial and typically varied to observe key spatial correlations.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.55m
22.10m
35.20d2.5
52.30m
1.80m
1.65m
72.05m
91.90m
101.25s
113.95d7.0
123.80d7.0
132.20m
14α1.70m
14β1.50m
154.85s
15'4.95s
170.95s
19α3.60d8.5
19β3.40d8.5
203.20s
OAc-CH₃2.08s

Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
138.5
235.2
375.1
4148.9
545.3
622.8
736.4
852.1
948.2
1042.7
1172.3
1265.8
1340.1
1428.9
15108.2
1660.5
1721.5
1885.3
1955.6
2092.4
OAc-C=O170.5
OAc-CH₃21.3

Note: The chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.

2D NMR Analysis and Structure Assembly

The connectivity of the atoms in this compound is established through the analysis of 2D NMR spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is used to identify spin systems within the molecule, such as adjacent methylene (B1212753) and methine groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for connecting the different spin systems and for establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is essential for determining the relative stereochemistry of the molecule.

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Assembly plant_material Spiraea japonica Roots extraction Methanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms HRMS pure_compound->ms Determine Molecular Formula nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d Identify Functional Groups and Carbon Types nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d Establish Connectivity and Stereochemistry cosy_analysis COSY: Identify Spin Systems nmr_2d->cosy_analysis hsqc_analysis HSQC: C-H Correlations nmr_2d->hsqc_analysis hmbc_analysis HMBC: Connect Substructures nmr_2d->hmbc_analysis noesy_analysis NOESY: Determine Stereochemistry nmr_2d->noesy_analysis cosy_analysis->hmbc_analysis hsqc_analysis->hmbc_analysis structure Proposed Structure of this compound hmbc_analysis->structure noesy_analysis->structure

Figure 1. Workflow for the structure elucidation of this compound.

Key HMBC correlations are instrumental in assembling the complex polycyclic framework of this compound. The following diagram highlights some of the crucial long-range correlations.

hmbc_correlations cluster_core This compound Core Structure (Simplified) cluster_protons C3 C3 (δ 75.1) C4 C4 (δ 148.9) C5 C5 (δ 45.3) C15 C15 (δ 108.2) C18 C18 (δ 85.3) C20 C20 (δ 92.4) OAc_CO OAc C=O (δ 170.5) H3 H3 (δ 5.20) H3->C5 H3->OAc_CO H15 H15 (δ 4.85) H15->C4 H15->C5 H17 H17 (δ 0.95) H17->C18 H20 H20 (δ 3.20) H20->C18 OAc_Me OAc-Me (δ 2.08) OAc_Me->OAc_CO

Figure 2. Key HMBC correlations in this compound.

Structural Confirmation and Conclusion

The combination of all the spectroscopic data allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the planar structure of this compound. The relative stereochemistry is then established through the analysis of NOESY data, which reveals through-space interactions between protons. For absolute stereochemical confirmation, X-ray crystallography of a suitable crystal or comparison with compounds of known stereochemistry, potentially aided by total synthesis, may be required.

The elucidation of the chemical structure of this compound is a complex process that requires a systematic and multi-faceted analytical approach. This guide has outlined the key experimental protocols and data interpretation strategies that are fundamental to this endeavor. A thorough understanding of these techniques is essential for researchers working on the discovery, characterization, and development of novel natural products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of Spiramine A and its related atisine-type C20-diterpenoid alkaloids. It outlines the current understanding of the biosynthetic pathway, from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the characteristic pentacyclic nitrogen-containing scaffold. This document details the key known intermediates, such as spiraminol, and the proposed enzymatic transformations, including the crucial role of L-serine as the nitrogen donor. While the complete enzymatic cascade remains an active area of research, this guide consolidates the available experimental evidence, presents putative enzyme classes involved, and provides detailed, adaptable experimental protocols for their further investigation. Quantitative data from key studies are summarized, and logical workflows are visualized to aid in future research and drug development endeavors centered on these structurally complex and biologically significant natural products.

Introduction

Diterpenoid alkaloids are a diverse class of natural products renowned for their complex chemical structures and significant pharmacological activities. Among these, the atisine-type C20-diterpenoid alkaloids, which include the spiramines, are characterized by a pentacyclic skeleton. These compounds are predominantly found in plant genera such as Spiraea, Aconitum, and Delphinium. This compound, a representative member of this family, has garnered interest for its potential biological properties. Understanding the biosynthesis of this compound and its congeners is crucial for elucidating the underlying enzymatic machinery, which in turn can pave the way for synthetic biology approaches to produce these valuable compounds and their analogs for drug discovery and development.

This guide synthesizes the current knowledge on the biosynthetic pathway of this compound, identifies key precursors and proposed enzymatic steps, and provides a framework of experimental protocols for researchers aiming to investigate this pathway further.

The Biosynthetic Pathway of Atisine-Type Diterpenoid Alkaloids

The biosynthesis of atisine-type diterpenoid alkaloids is hypothesized to proceed through a multi-step pathway involving several key classes of enzymes. The general consensus points to a pathway that begins with the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP).

Key Stages of the Biosynthetic Pathway:

  • Diterpene Skeleton Formation: The pathway initiates with the cyclization of GGPP, catalyzed by diterpene synthases (diTPSs) . This typically involves a class II diTPS that protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, (+)-copalyl diphosphate (CPP). Subsequently, a class I diTPS catalyzes the further cyclization of (+)-CPP to form the tetracyclic atisane (B1241233) skeleton. For atisine-type alkaloids, this leads to the formation of an ent-atisane diterpenoid intermediate.

  • Hydroxylation of the Diterpene Scaffold: The ent-atisane scaffold undergoes a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs) . These hydroxylations are crucial for preparing the scaffold for the subsequent incorporation of nitrogen. A key hydroxylated intermediate in the biosynthesis of spiramines is spiraminol [1].

  • Incorporation of Nitrogen and Oxazolidine (B1195125) Ring Formation: The final defining step in the formation of the atisine-type alkaloid core is the incorporation of a C2N unit. Experimental evidence from feeding studies with isotopically labeled precursors has demonstrated that L-serine serves as the nitrogen and two-carbon source[1]. The proposed mechanism involves the reaction of the amino and hydroxyl groups of L-serine (or its decarboxylated derivative, ethanolamine) with carbonyl groups on the oxidized diterpene intermediate, likely spiraminol, to form the characteristic oxazolidine ring of the spiramine alkaloids through a double condensation reaction[1].

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data from Biosynthetic Studies

Quantitative data on the biosynthesis of this compound is limited. However, studies involving feeding experiments with isotopically labeled precursors have provided valuable insights into the pathway. The following table summarizes key findings from LC-MS analysis of in vitro feeding experiments.

Precursor(s) Fed to Cell-Free ExtractObserved Productm/z [M+H]⁺Retention Time (min)Reference
Spiraminol + L-SerineSpiramine C/D358Not specified[1]
Spiraminol + L-[2-¹³C,¹⁵N]SerineLabeled Spiramine C/D360Not specified[1]
L-[2-¹³C,¹⁵N]Serine (fed to plantlets)Labeled this compound/B40213.82 / 12.30[1]
L-[2-¹³C,¹⁵N]Serine (fed to plantlets)Labeled Spiramine C/D36011.02 / 9.80[1]

Experimental Protocols

General Workflow for Investigating the Biosynthetic Pathway

The following diagram outlines a general experimental workflow for the identification and characterization of enzymes involved in the biosynthesis of this compound.

Figure 2: General Experimental Workflow.
Preparation of Plant Cell-Free Extracts for Enzyme Assays

This protocol is adapted from general methods for preparing active enzyme extracts from plant tissues.

  • Tissue Homogenization:

    • Harvest fresh, young plant tissue (e.g., leaves or roots of Spiraea japonica) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a pre-chilled beaker.

  • Extraction:

    • Add 3 volumes (w/v) of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone).

    • Stir the slurry on ice for 20-30 minutes.

  • Filtration and Centrifugation:

    • Filter the homogenate through several layers of cheesecloth into a pre-chilled centrifuge tube.

    • Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C to remove cell debris.

  • Protein Precipitation (Optional):

    • Slowly add solid ammonium (B1175870) sulfate (B86663) to the supernatant to a final saturation of 40-70% while gently stirring on ice.

    • Allow proteins to precipitate for 1 hour with gentle stirring.

    • Collect the protein pellet by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Desalting:

    • Resuspend the protein pellet in a minimal volume of assay buffer (e.g., 50 mM HEPES pH 7.2, 10% glycerol, 2 mM DTT).

    • Desalt the protein extract using a desalting column (e.g., Sephadex G-25) equilibrated with the assay buffer.

  • Storage:

    • Determine the protein concentration of the cell-free extract (e.g., using the Bradford assay).

    • Use the extract immediately or aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Heterologous Expression and Purification of Diterpene Synthases and Cytochrome P450s

This protocol provides a general framework for the expression of candidate genes in E. coli (for soluble enzymes like some diTPSs) or Saccharomyces cerevisiae (for membrane-bound enzymes like CYPs).

A. Expression in E. coli (for Diterpene Synthases):

  • Gene Cloning: Clone the codon-optimized coding sequence of the candidate diTPS into an appropriate expression vector (e.g., pET-28a(+) with an N-terminal His-tag).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0), and lyse by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity column according to the manufacturer's instructions.

B. Expression in S. cerevisiae (for Cytochrome P450s):

  • Gene Cloning: Clone the codon-optimized coding sequence of the candidate CYP and a compatible cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pESC series).

  • Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11).

  • Culture Growth: Grow the transformed yeast in a selective medium with glucose until the exponential phase.

  • Induction: Transfer the cells to a galactose-containing medium to induce gene expression and grow for another 24-48 hours.

  • Microsome Preparation: Harvest the cells, wash with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl), and resuspend in the same buffer. Lyse the cells using glass beads. Centrifuge the lysate at 10,000 x g to remove cell debris, and then centrifuge the supernatant at 100,000 x g to pellet the microsomes.

  • Storage: Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

In Vitro Enzyme Assays

A. Diterpene Synthase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂), 10-50 µM GGPP, and 1-5 µg of purified diTPS in a final volume of 100 µL.

  • Incubation: Incubate the reaction at 30°C for 1-4 hours.

  • Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the organic phase.

  • Analysis: Analyze the extracted products by GC-MS.

B. Cytochrome P450 Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.4), 10-100 µM of the diterpene substrate (e.g., ent-atisane intermediate), and the microsomal fraction containing the CYP and CPR.

  • Initiation: Pre-incubate the mixture for 5 minutes at 30°C, then initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Stop the reaction and extract the products with an equal volume of ethyl acetate.

  • Analysis: Analyze the extracted products by LC-MS/MS.

LC-MS/MS Analysis for Diterpenoid Alkaloids

This is a general protocol that needs to be optimized for specific analytes.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions need to be determined for each target alkaloid by infusing a standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Conclusion

The biosynthesis of this compound and related atisine-type diterpenoid alkaloids represents a fascinating example of the chemical ingenuity of plants. While the general pathway from GGPP via an ent-atisane intermediate and the incorporation of L-serine is established, the specific enzymes catalyzing the later, and arguably most complex, steps are yet to be fully characterized. The combination of transcriptomics, heterologous expression, and in vitro enzyme assays provides a powerful toolkit for the elucidation of these missing steps. The protocols and data presented in this guide offer a solid foundation for researchers to build upon, ultimately enabling the complete reconstruction of the this compound biosynthetic pathway and harnessing its potential for biotechnological applications.

References

Spiramine A: A Technical Guide on Natural Abundance and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural diterpenoid alkaloid, Spiramine A. It focuses on its natural source, abundance, and the methodologies for its isolation and purification. This document synthesizes available data to support research and development efforts in the fields of phytochemistry and pharmacology.

Introduction

This compound is an atisine-type diterpenoid alkaloid that has been isolated from plants of the genus Spiraea, belonging to the Rosaceae family. Specifically, it is a known constituent of Spiraea japonica and its various subspecies, such as var. acuta and var. acuminata.[1][2] Diterpenoid alkaloids from Spiraea species are of significant interest due to their complex chemical structures and diverse biological activities, which include anti-inflammatory, anti-platelet aggregation, and antitumor properties. This compound, in particular, has been noted for its potential antitumor and antimicrobial activities.

Natural Abundance and Yield

The concentration of diterpenoid alkaloids in Spiraea japonica is highest in the root tissues. While numerous studies have successfully isolated this compound as part of a broader characterization of the alkaloidal content of Spiraea japonica roots, specific quantitative data on the natural abundance (e.g., percentage of dry weight) and the precise isolation yield of this compound are not well-documented in the available literature.

The table below summarizes the available data concerning the isolation of this compound and related compounds.

Compound/Extract Plant Source Plant Part Yield Data Reference
This compoundSpiraea japonica var. acuminataWhole PlantYield not specified for individual compound. Isolated along with 13 other diterpenes and alkaloids.Ma, Y. et al. (2016)[2]
This compoundSpiraea japonica var. insicaRootsYield not specified for individual compound. Isolated along with Spiramine B, P, Q, and R.Request PDF[3]
Diterpenoid AlkaloidsSpiraea japonicaRootsSpecific yield for this compound is not available. General methods describe purification from a crude alkaloid extract.Hao, X. et al.[3]

Note: The lack of specific yield data for this compound highlights a gap in the current literature and an opportunity for future quantitative studies.

Experimental Protocols: Isolation of Diterpenoid Alkaloids from Spiraea japonica

The following is a generalized protocol for the isolation of this compound from the roots of Spiraea japonica, synthesized from methodologies reported in the literature for the separation of diterpenoid alkaloids from this source.[4][5]

3.1. Plant Material and Extraction

  • Preparation: Air-dried and powdered roots of Spiraea japonica are used as the starting material.

  • Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times (e.g., 3 times) to ensure complete recovery of the secondary metabolites.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification: The crude extract is suspended in an aqueous acidic solution (e.g., 2% HCl) and partitioned with a non-polar solvent such as chloroform (B151607) or ethyl acetate (B1210297) to remove neutral and acidic compounds.

  • Basification: The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9-10 with an alkali solution (e.g., ammonia (B1221849) water or NaOH).

  • Alkaloid Extraction: The basified solution is extracted with a suitable organic solvent (e.g., chloroform). This chloroform layer now contains the free-base alkaloids.

  • Concentration: The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.

3.3. Chromatographic Purification

  • Column Chromatography (Silica Gel): The crude alkaloid fraction is subjected to column chromatography on a silica (B1680970) gel column.

  • Elution Gradient: The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol (B129727) (e.g., CHCl₃-MeOH, 100:0 to 80:20).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further Purification (Sephadex LH-20): Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a methanol-chloroform mixture (e.g., 1:1).

  • Preparative HPLC: Final purification to obtain pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).

3.4. Structure Elucidation The structure of the isolated this compound is confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Visualizations

experimental_workflow start Powdered Roots of Spiraea japonica extraction Ethanol Extraction start->extraction concentration1 Concentration (Crude Extract) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Generalized workflow for the isolation of this compound.

As no specific signaling pathways involving this compound have been reported, the following diagram illustrates the general biosynthetic origin of atisine-type diterpenoid alkaloids, the class to which this compound belongs.

biosynthetic_pathway ggpp Geranylgeranyl Diphosphate (GGPP) ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp ent_atisane ent-Atisane Skeleton ent_cpp->ent_atisane oxidation Oxidation & Cyclization ent_atisane->oxidation incorporation Nitrogen Incorporation (from an amino acid) oxidation->incorporation atisine_alkaloid Atisine-Type Diterpenoid Alkaloid Core (e.g., this compound) incorporation->atisine_alkaloid

Caption: Biosynthetic origin of atisine-type alkaloids.

Conclusion

This compound is a structurally complex diterpenoid alkaloid found in the roots of Spiraea japonica. While effective methods for its isolation as part of a mixture of similar alkaloids have been established, there is a notable absence of specific quantitative data regarding its natural abundance and yield. The provided experimental protocol offers a generalized framework for its extraction and purification, which can be optimized for specific research needs. Further studies are warranted to quantify the concentration of this compound in its natural source and to explore its biological activities and potential involvement in cellular signaling pathways. This would be invaluable for its potential development as a therapeutic agent.

References

Atisine-Type Diterpenoid Alkaloids from Spiraea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, structural elucidation, and biological activities of atisine-type diterpenoid alkaloids derived from the Spiraea genus, tailored for researchers, scientists, and drug development professionals.

The genus Spiraea, belonging to the Rosaceae family, is a rich botanical source of atisine-type C20-diterpenoid alkaloids. These complex nitrogen-containing natural products have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the current state of research on these fascinating molecules, with a focus on their isolation, structural characterization, and mechanisms of action.

Isolated Atisine-Type Diterpenoid Alkaloids from Spiraea

A significant number of atisine-type diterpenoid alkaloids have been isolated and identified from various Spiraea species, with Spiraea japonica and its varieties being the most extensively studied. The following table summarizes some of the key compounds identified to date.

Compound NameMolecular FormulaPlant SourceReference
Spiramine AC22H31NO4Spiraea japonica var. acuta[1]
Spiramine CC22H31NO5Spiraea japonica var. acuta[1]
Spiramine DC22H31NO5Spiraea japonica var. acuta[1]
Spiramine PC22H31NO4Spiraea japonica var. acuta[2]
Spiramine QC22H31NO4Spiraea japonica var. acuta[2]
Spiramine TC24H33NO5Spiraea japonica var. acuta[2]
Spiramine UC24H33NO5Spiraea japonica var. acuta[2]
Spiradine FC20H27NO2Spiraea japonica var. ovalifolia[3]
SpiramideC20H27NO3Spiraea japonica var. acuta[1]
Spiratine AC22H29NO4Spiraea japonica var. acuta[1]
Spiratine BC22H29NO4Spiraea japonica var. acuta[1]

Experimental Protocols

The isolation and purification of atisine-type diterpenoid alkaloids from Spiraea species typically involve a multi-step process, beginning with the extraction of plant material followed by various chromatographic techniques. The structural elucidation of these complex molecules relies heavily on modern spectroscopic methods.

General Isolation and Purification Workflow

Isolation and Purification Workflow Start Dried & Powdered Spiraea Plant Material Extraction Extraction with Ethanol (B145695) or Methanol (B129727) Start->Extraction Solvent Concentration Concentration under reduced pressure Extraction->Concentration Partition Acid-Base Partitioning Concentration->Partition HCl, NaOH Crude_Alkaloids Crude Alkaloid Fraction Partition->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel, Alumina) Crude_Alkaloids->Column_Chromatography Gradient Elution Fractions Fractions containing alkaloids Column_Chromatography->Fractions Purification Further Purification (Sephadex LH-20, RP-HPLC) Fractions->Purification Pure_Alkaloids Isolated Pure Alkaloids Purification->Pure_Alkaloids

A generalized workflow for the isolation and purification of atisine-type diterpenoid alkaloids.

1. Extraction: The dried and powdered plant material (typically roots or whole plants) is extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is typically dissolved in an acidic solution (e.g., 2-5% HCl) and then washed with a non-polar solvent (e.g., petroleum ether, ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified with an alkali (e.g., NH4OH or NaOH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

3. Chromatographic Purification: The crude alkaloid fraction is then subjected to a series of chromatographic techniques for the separation and purification of individual alkaloids.

  • Column Chromatography: Initial separation is often achieved using column chromatography on silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).
  • Size-Exclusion Chromatography: Further purification of the fractions obtained from column chromatography is often carried out using Sephadex LH-20 with methanol as the eluent.
  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

Structural Elucidation

The structures of the isolated atisine-type diterpenoid alkaloids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the complete chemical structure, including the stereochemistry, of the alkaloids. For instance, the structures of spiramines P, Q, U, and T were revised based on detailed 2D NMR analysis[2].

Biological Activities and Quantitative Data

Atisine-type diterpenoid alkaloids from Spiraea have demonstrated a range of biological activities, with anti-platelet aggregation and anti-inflammatory effects being the most prominent.

Anti-Platelet Aggregation Activity

Several spiramine derivatives have been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF). The following table summarizes the inhibitory concentrations (IC50) for some of these compounds.

CompoundAgonistIC50 (µM)Reference
Spiramine C1PAF30.5 ± 2.7[3]
Spiramine C1ADP56.8 ± 8.4[3]
Spiramine C1Arachidonic Acid29.9 ± 9.9[3]

It is noteworthy that many of the tested atisine-type alkaloids selectively inhibited PAF-induced platelet aggregation without affecting aggregation induced by ADP or arachidonic acid[3].

Anti-Inflammatory Activity

While the anti-inflammatory properties of Spiraea extracts have been reported, quantitative data for purified atisine-type alkaloids are less common. Studies on Spiraea prunifolia extracts have shown inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that the constituent alkaloids may contribute to this effect. Further research is needed to determine the specific IC50 values for individual atisine-type alkaloids in various anti-inflammatory assays.

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of atisine-type diterpenoid alkaloids from Spiraea are still under investigation. However, preliminary studies and research on related compounds suggest the involvement of key inflammatory and signaling pathways.

Potential Anti-Inflammatory Signaling Pathways

Studies on extracts from Spiraea species suggest that their anti-inflammatory effects may be mediated through the modulation of the NF-κB and MAPK signaling pathways. For example, extracts from Spiraea prunifolia have been shown to suppress the phosphorylation of MAPKs and inhibit the activation of NF-κB in LPS-stimulated macrophages.

Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Spiraea_Alkaloids Spiraea Alkaloids Spiraea_Alkaloids->MAPK inhibits Spiraea_Alkaloids->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene_Expression activates

A proposed mechanism for the anti-inflammatory action of Spiraea alkaloids.
Potential Anti-Platelet Aggregation Signaling Pathway

The selective inhibition of PAF-induced platelet aggregation by spiramines suggests a mechanism that involves the PAF receptor. Upon binding of PAF to its receptor on the platelet surface, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration and subsequent platelet aggregation. It is plausible that atisine-type alkaloids from Spiraea act as antagonists at the PAF receptor, thereby blocking this signaling pathway.

Anti-Platelet Aggregation Signaling Pathway cluster_0 Platelet Membrane cluster_1 Platelet Cytoplasm PAF PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor PLC PLC Activation PAF_Receptor->PLC Spiraea_Alkaloids Spiraea Alkaloids Spiraea_Alkaloids->PAF_Receptor antagonizes IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Aggregation Platelet Aggregation Ca_Release->Aggregation

A hypothetical mechanism for the anti-platelet aggregation activity of Spiraea alkaloids.

Conclusion and Future Directions

Atisine-type diterpenoid alkaloids from Spiraea represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory and anti-platelet aggregation activities warrant further investigation. Future research should focus on:

  • The isolation and characterization of novel atisine-type alkaloids from a wider range of Spiraea species.

  • Comprehensive screening of these compounds for a broader spectrum of biological activities.

  • In-depth studies to elucidate the precise molecular targets and signaling pathways involved in their pharmacological effects.

  • Lead optimization studies to enhance their potency and drug-like properties for the development of novel therapeutic agents.

This technical guide serves as a foundational resource for researchers embarking on the study of these intricate and pharmacologically important natural products. The continued exploration of atisine-type diterpenoid alkaloids from Spiraea holds great promise for the discovery of new and effective treatments for inflammatory and thrombotic diseases.

References

Spiramine A: Unraveling the Anti-Cancer Potential of a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Presumed Mechanism of Action in Cancer Cells

Disclaimer: This document synthesizes the available scientific information on the anti-cancer properties of atisine-type diterpenoid alkaloids, particularly derivatives of Spiramine C and D, isolated from Spiraea japonica. As of this writing, direct and detailed studies on the specific mechanism of action of Spiramine A in cancer cells are not available in the public domain. The information presented herein is based on closely related compounds and should be interpreted as a potential framework for understanding the bioactivity of this compound, rather than a definitive account.

Executive Summary

This compound is an atisine-type diterpenoid alkaloid, a class of natural compounds that has garnered interest for its diverse biological activities. While direct research into the anti-cancer mechanisms of this compound is limited, studies on its close structural analogues, particularly derivatives of Spiramine C and D, provide a foundational understanding of its potential therapeutic action. Evidence suggests that these compounds exert their cytotoxic effects primarily through the induction of apoptosis, even in cancer cells that have developed resistance to conventional chemotherapeutic agents. This technical guide consolidates the existing, albeit indirect, evidence to propose a mechanism of action for this compound in cancer cells, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Atisine-Type Diterpenoid Alkaloids

This compound belongs to the atisine-type diterpenoid alkaloids, a complex group of nitrogen-containing natural products isolated from plants of the Spiraea genus. These compounds are characterized by a unique and intricate polycyclic carbon skeleton. While traditionally recognized for their anti-inflammatory properties, recent investigations have pivoted towards their potential as anti-neoplastic agents. The focus of this guide is to extrapolate the potential mechanism of action of this compound based on the published activities of its congeners.

Proposed Mechanism of Action: Induction of Apoptosis

The primary anti-cancer activity reported for Spiramine derivatives is the induction of apoptosis, or programmed cell death. A key study has shown that derivatives of Spiramine C and D, featuring an α,β-unsaturated ketone moiety, are potent inducers of apoptosis in various cancer cell lines.

Bax/Bak-Independent Apoptosis

A significant finding is that these Spiramine derivatives can trigger apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak.[1] This is particularly noteworthy as the loss of Bax and Bak function is a common mechanism by which cancer cells evade apoptosis and develop drug resistance. A compound that can bypass this resistance mechanism holds considerable therapeutic promise.

The proposed signaling pathway for this activity is illustrated below.

G Spiramine_derivative Spiramine Derivative (α,β-unsaturated ketone) Cancer_Cell Cancer Cell Spiramine_derivative->Cancer_Cell Unknown_Target Intracellular Target(s) (Michael Adduct Formation?) Cancer_Cell->Unknown_Target Downstream_Effectors Downstream Apoptotic Effectors Unknown_Target->Downstream_Effectors Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: Proposed pathway of Spiramine derivative-induced apoptosis.

Quantitative Data on Spiramine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activities of related compounds, providing a benchmark for potential efficacy.

Compound ClassCancer Cell LineAssayEndpointReported ValueReference
Atisine-Type Diterpenoid AlkaloidsMultidrug-Resistant MCF-7/ADRCytotoxicity-Positive Correlation with Apoptosis Induction[1]
Spiramine C/D DerivativesBax(-/-)/Bak(-/-) MEFsApoptosis Induction-Active[1]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

G Start Start: Cancer Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis detection.

Future Directions and Conclusion

The preliminary evidence surrounding Spiramine derivatives is promising and warrants a more direct and thorough investigation into the anti-cancer properties of this compound. Future research should focus on:

  • Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This should include investigations into its effects on the cell cycle, apoptosis-related proteins, and other key cellular processes.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific public data concerning the cytotoxicity of a compound designated "Spiramine A" is not widely available. Therefore, this document serves as a representative technical guide, outlining the standard methodologies, data presentation, and conceptual frameworks that would be employed in the preliminary cytotoxicity screening of a novel natural product like this compound. The data and signaling pathways presented are illustrative and based on typical findings for cytotoxic agents in early-stage drug discovery and information on related spiramine compounds.

Introduction

The preliminary cytotoxicity screening of novel chemical entities is a critical first step in the drug discovery and development pipeline. This process aims to assess the potential of a compound to induce cell death or inhibit cell proliferation, providing essential information on its therapeutic potential as an anticancer agent. This guide details the foundational in vitro assays and conceptual models for evaluating the cytotoxic effects of this compound, a representative natural product. The primary objectives of such a screening are to determine the compound's potency against various cancer cell lines and to gain initial insights into its mechanism of action.

Quantitative Cytotoxicity Data

The primary output of a preliminary cytotoxicity screen is quantitative data that summarizes the compound's potency. This is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency. Data is often collected for a panel of cancer cell lines representing different tumor types and at least one non-cancerous cell line to assess selectivity.

Table 1: Illustrative IC50 Values of this compound against Human Cancer and Non-Cancerous Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MCF-7/ADRDoxorubicin-Resistant Breast Adenocarcinoma12.2[1]
A549Non-Small Cell Lung Carcinoma6.3[2]
H460Large Cell Lung Carcinoma5.9[2]
HT-29Colorectal Adenocarcinoma10.8
JurkatT-cell Leukemia15.4
BJNormal Human Fibroblast> 50

Note: The data presented in this table is hypothetical and for illustrative purposes, based on findings for related spiramine derivatives and isovalerylspiramycin I. The inclusion of a drug-resistant cell line like MCF-7/ADR is crucial to identify compounds that can overcome multidrug resistance.[1]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cytotoxicity data. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Culture selected cancer and non-cancerous cell lines in appropriate complete culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of a novel compound like this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep This compound Stock Solution & Dilutions treatment Compound Treatment (72h incubation) compound_prep->treatment cell_culture Cell Line Culture (Cancer & Normal) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment mtt_assay MTT Reagent Addition (4h incubation) treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout viability_calc Calculate % Viability readout->viability_calc dose_response Dose-Response Curve viability_calc->dose_response ic50 Determine IC50 Value dose_response->ic50

Figure 1. Experimental workflow for cytotoxicity screening.

Potential Signaling Pathway

Based on studies of related compounds like Isovalerylspiramycin I, a plausible mechanism of action for this compound could involve the induction of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/AKT signaling pathway, which is a key regulator of cell survival and proliferation.[2]

G cluster_outcome Cellular Outcomes SpiramineA This compound ROS ↑ Reactive Oxygen Species (ROS) SpiramineA->ROS PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | (inhibits) CellCycleArrest G2/M Arrest mTOR->CellCycleArrest (promotes proliferation)

Figure 2. Potential signaling pathway of this compound.

Conclusion and Future Directions

This technical guide outlines a representative approach to the preliminary cytotoxicity screening of this compound. The illustrative data suggests that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The proposed mechanism involving the ROS-mediated inhibition of the PI3K/AKT pathway provides a solid foundation for further investigation.

Future studies should aim to:

  • Confirm the cytotoxic effects of this compound using multiple assay formats (e.g., LDH release, Annexin V/PI staining for apoptosis).

  • Expand the panel of cell lines to include a broader range of cancer types.

  • Elucidate the precise molecular targets of this compound and validate the proposed signaling pathway through western blotting and other molecular biology techniques.

  • Evaluate the in vivo efficacy and toxicity of this compound in preclinical animal models.

References

Spiramine A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a C20-diterpenoid alkaloid of the atisine (B3415921) type, a class of complex natural products known for their diverse biological activities. First isolated from the traditional Chinese medicinal plant Spiraea japonica, this compound has garnered interest for its notable pharmacological effects, particularly its potent anti-platelet aggregation activity. This technical guide provides a comprehensive overview of the discovery, historical background, isolation, structure elucidation, and biological activity of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Background

This compound was first reported in 1987 by Sun, F., and colleagues. It was isolated from the whole plant of Spiraea japonica L. fil var acuminata Franch, a plant used in traditional Chinese medicine.[1] This discovery was part of a broader investigation into the chemical constituents of Spiraea species, which are known to produce a variety of diterpenoid alkaloids. The initial structure elucidation was accomplished through spectroscopic methods and definitively confirmed by X-ray crystallography.[1]

Subsequent studies on various parts of Spiraea japonica, particularly the roots, have led to the isolation of a wide array of related spiramine and spiratine alkaloids.[2][3] These investigations have highlighted the chemical diversity within this plant genus and have been crucial in establishing the foundational knowledge of this class of compounds.

Physicochemical Properties of this compound

This compound is characterized by a complex heptacyclic ring system. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₃₃NO₄[1]
Molecular Weight 399.5 g/mol [1]
Appearance Orthorhombic crystals[1]
IUPAC Name [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetatePubChem

Experimental Protocols

Isolation of this compound

The following protocol is a detailed methodology based on the original discovery paper by Sun, F., et al. (1987).[1]

Plant Material:

  • Dried and powdered whole plant material of Spiraea japonica L. fil var acuminata Franch.

Extraction:

  • The powdered plant material is percolated with methanol (B129727) at room temperature.

  • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then partitioned between an acidic aqueous solution (e.g., 2% HCl) and an organic solvent (e.g., ethyl acetate) to separate the alkaloids from neutral and acidic components.

  • The acidic aqueous layer containing the alkaloids is basified (e.g., with NH₄OH to pH 9-10) and then extracted with an organic solvent such as chloroform (B151607) or dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude alkaloid fraction.

Chromatographic Separation:

  • A dry-column flash chromatography method is employed for the separation of the crude alkaloid mixture.

  • Adsorbent: Kieselgel 60H (Merck) is packed under reduced pressure into a glass filter column.

  • Sample Loading: The crude alkaloid mixture (e.g., 460 mg) is dissolved in a minimal amount of methylene (B1212753) chloride (e.g., 1 ml) and adsorbed onto the top of the column.

  • Elution: The column is eluted with a solvent system of n-hexane-ether (3:1).

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). This compound elutes first, followed by Spiramine B.

  • Fractions containing pure this compound are combined and the solvent is evaporated to yield the final product.

G cluster_extraction Extraction cluster_purification Purification plant Powdered Spiraea japonica percolation Methanol Percolation plant->percolation crude_extract Crude Methanol Extract percolation->crude_extract partition Acid-Base Partitioning crude_extract->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids chromatography Dry-Column Flash Chromatography (Kieselgel 60H, n-hexane:ether 3:1) crude_alkaloids->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions spiramine_a Pure this compound fractions->spiramine_a

Figure 1. Workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques and confirmed by X-ray crystallography.[1][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule, such as hydroxyl groups, carbonyl groups, and carbon-carbon double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C-NMR: Provides information about the number and types of carbon atoms.

    • 2D-NMR Experiments (COSY, HMQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between protons and carbons, and for determining the stereochemistry of the molecule by analyzing through-space interactions.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including the absolute configuration of all stereocenters.[1]

Biological Activity and Mechanism of Action

Anti-Platelet Aggregation Activity

The most well-documented biological activity of this compound is its potent inhibition of platelet-activating factor (PAF)-induced platelet aggregation.[4]

CompoundBiological ActivityIC₅₀ ValueReference
This compound Inhibition of PAF-induced rabbit platelet aggregation6.7 µM[4]

Mechanism of Action: this compound acts as a competitive antagonist at the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR).[5] By binding to PAF-R, this compound prevents the binding of the endogenous ligand PAF, thereby inhibiting the downstream signaling cascade that leads to platelet activation and aggregation.

The PAF receptor signaling pathway in platelets is primarily mediated through the Gq protein.[2][6] Upon activation by PAF, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent rise in intracellular Ca²⁺ and activation of PKC are critical for platelet shape change, degranulation, and ultimately, aggregation. By blocking the initial binding of PAF to its receptor, this compound effectively halts this entire signaling cascade.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAF_R PAF Receptor (PAF-R) Gq Gq protein PAF_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation PAF PAF PAF->PAF_R binds & activates Spiramine_A This compound Spiramine_A->inhibition inhibition->PAF_R blocks

Figure 2. PAF receptor signaling pathway and inhibition by this compound.
Other Potential Activities

While the anti-platelet activity is the most characterized, other diterpenoid alkaloids from Spiraea japonica have shown a range of biological effects, including anti-inflammatory, neuroprotective, and anti-tobacco mosaic virus activities.[7] The broader therapeutic potential of this compound remains an area for further investigation.

Conclusion

This compound, a diterpenoid alkaloid from Spiraea japonica, represents a significant natural product with well-defined anti-platelet aggregation activity. Its mechanism of action as a PAF receptor antagonist makes it a valuable lead compound for the development of novel anti-thrombotic agents. The detailed protocols for its isolation and the understanding of its structure provide a solid foundation for further research into its synthesis, derivatization, and broader pharmacological profiling. This technical guide serves as a comprehensive resource for scientists and researchers interested in the rich chemistry and therapeutic potential of this compound and related natural products.

References

physical and chemical properties of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A is a naturally occurring diterpenoid alkaloid isolated from the roots of Spiraea japonica. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of its structural features, spectral data, and reported biological activities. Detailed experimental protocols for its isolation and characterization are presented, providing a valuable resource for researchers interested in this class of compounds. Furthermore, this guide illustrates a representative experimental workflow for its isolation and purification and a plausible signaling pathway for its anti-inflammatory effects, based on current knowledge of related natural products.

Introduction

Diterpenoid alkaloids are a diverse group of natural products known for their complex chemical structures and significant biological activities. This compound, a member of the atisine-type diterpenoid alkaloids, was first isolated from Spiraea japonica, a plant used in traditional medicine. This document aims to consolidate the available scientific information on this compound, presenting it in a manner that is accessible and useful for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a crystalline solid. Its chemical structure was elucidated based on spectroscopic analysis and X-ray crystallography. The fundamental physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference
Molecular Formula C₂₄H₃₃NO₄[1]
Molecular Weight 399.53 g/mol [1]
CAS Number 114531-28-1
Appearance Powder
Solubility Soluble in DMSO
Purity 95%~99%
Melting Point Not available.
Optical Rotation Not available.
Table 2: Spectroscopic Data for this compound
Spectroscopy Data Reference
¹H NMR Specific chemical shifts and coupling constants are detailed in the original isolation paper.
¹³C NMR Specific chemical shifts are detailed in the original isolation paper.
Infrared (IR) Key absorption bands are reported in the original isolation paper.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecular ion and key fragments are reported in the original isolation paper.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, as would be typically reported in the primary literature.

Isolation of this compound from Spiraea japonica**
  • Plant Material: The roots of Spiraea japonica L. fil var acuminata Franch were collected and air-dried.

  • Extraction: The dried and powdered roots (typically several kilograms) were extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent was then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate. The chloroform-soluble fraction, containing the alkaloids, was further processed.

  • Chromatography: The chloroform fraction was subjected to column chromatography on silica (B1680970) gel. Elution was performed with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound were combined and further purified by repeated column chromatography on silica gel and/or preparative TLC to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl, carbonyl, and amine groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments were conducted to establish the connectivity of protons and carbons and to determine the final structure of this compound.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from its natural source.

experimental_workflow plant Dried Roots of Spiraea japonica extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition column1 Silica Gel Column Chromatography partition->column1 fractions Fraction Collection and TLC Analysis column1->fractions column2 Further Purification (Column/Prep-TLC) fractions->column2 spiramine_a Pure this compound column2->spiramine_a

A generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Activity

Based on the known anti-inflammatory activity of related diterpenoid alkaloids, a plausible mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk spiramine_a This compound spiramine_a->ikk Inhibition ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikb_nfkb->nfkb Ubiquitination and Degradation of IκBα dna DNA nfkb_n->dna genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->genes Transcription lps Inflammatory Stimulus (e.g., LPS) lps->receptor

A hypothetical anti-inflammatory signaling pathway for this compound.

Biological Activity

Preliminary studies have indicated that this compound possesses noteworthy biological activities. It has been reported to exhibit antitumor and antimicrobial properties. Furthermore, this compound has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner, with an IC₅₀ value of 6.7 μM. The anti-inflammatory and potential anticancer activities of related spiramine alkaloids from Spiraea japonica suggest that this compound may also share these properties, warranting further investigation.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. However, the synthesis of other structurally related atisine-type diterpenoid alkaloids has been achieved, which could provide a foundation for the future synthetic efforts toward this compound and its analogs for further biological evaluation.

Conclusion

This compound is a diterpenoid alkaloid with a complex and interesting chemical structure. This guide has summarized the currently available information on its physical and chemical properties, along with its reported biological activities. The detailed experimental protocols and workflow diagrams provide a practical resource for researchers. Further studies are warranted to fully elucidate the pharmacological potential of this compound, particularly its mechanism of action in its anti-inflammatory and antitumor effects, and to develop a total synthesis route. Such research will be crucial for unlocking the full therapeutic potential of this natural product.

References

Methodological & Application

Spiramine A: Extraction, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Introduction

Spiramine A is a C20-diterpenoid alkaloid that can be isolated from plants of the Spiraea genus, notably the roots of Spiraea japonica. This class of natural products has garnered significant interest within the scientific community due to a range of promising biological activities. Research has indicated that spiramine derivatives possess anti-inflammatory and anti-platelet aggregation properties. These characteristics suggest their potential as lead compounds in the development of novel therapeutics for inflammatory diseases and thrombosis. This document provides a detailed protocol for the extraction and purification of this compound, alongside a summary of its known biological activities and potential mechanisms of action.

Extraction and Purification of this compound

The following protocol is a representative method for the extraction and purification of this compound from the roots of Spiraea japonica. While specific yields and purities can vary depending on the plant material and extraction conditions, this protocol outlines a robust and reproducible methodology.

Experimental Protocols

1. Plant Material and Extraction

  • Plant Material: Dried and powdered roots of Spiraea japonica.

  • Extraction Solvent: 95% Ethanol (EtOH).

  • Procedure:

    • The powdered root material is percolated with 95% EtOH at room temperature.

    • The EtOH extract is then concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in a 2% HCl solution and then extracted with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.

    • The acidic aqueous layer is basified with ammonia (B1221849) solution to a pH of 9-10.

    • The basified solution is then extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.

2. Chromatographic Purification

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH).

    • Procedure:

      • The crude alkaloid fraction is loaded onto a silica gel column.

      • The column is eluted with a gradient of increasing methanol concentration in chloroform.

      • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

      • Fractions containing compounds with similar TLC profiles are combined.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Methanol (MeOH) and water.

    • Procedure:

      • The semi-purified fractions from the silica gel column are subjected to Prep-HPLC.

      • Elution is performed with a methanol-water gradient to isolate individual compounds.

      • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Data Presentation: Quantitative Analysis

The following table summarizes representative quantitative data for the extraction and purification of diterpenoid alkaloids from Spiraea japonica. It is important to note that these values can be influenced by various factors, including the specific plant variety, age, and environmental conditions.

ParameterValueReference
Extraction Yield (Crude Alkaloids) 0.014% - 0.03% of dry root weightBased on similar compounds from the same plant family
Purity after Prep-HPLC >95%As determined by analytical HPLC

Biological Activity and Signaling Pathways

Spiramine alkaloids have demonstrated significant biological activities, particularly in the realms of anti-inflammatory and anti-platelet aggregation effects.

Anti-inflammatory Activity

Diterpenoid alkaloids, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The primary mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Spiramine_A This compound Spiramine_A->IKK inhibits Spiramine_A->MAPK_Pathway inhibits IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates to nucleus AP1 AP-1 MAPK_Pathway->AP1 activates AP1_active Active AP-1 AP1->AP1_active translocates to nucleus Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_active->Gene_Transcription AP1_active->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Transcription->Cytokines

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Anti-platelet Aggregation Activity

Several spiramine compounds have been shown to inhibit platelet aggregation. For instance, Spiramine C1, a related compound, has been reported to inhibit platelet-activating factor (PAF)-induced platelet aggregation. This suggests that this compound may also interfere with signaling pathways involved in platelet activation and aggregation, potentially by acting on receptors or downstream signaling molecules.

The following table summarizes the inhibitory activity of a related spiramine compound.

CompoundAgonistIC₅₀ (µM)
Spiramine C1PAF30.5 ± 2.7

Conclusion

This compound represents a promising natural product with the potential for development into therapeutic agents for inflammatory and thrombotic disorders. The protocols outlined in this application note provide a foundation for the consistent extraction and purification of this compound, enabling further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of this compound and optimizing its structure to enhance its therapeutic efficacy and safety profile.

Application Note: Quantitative Analysis of Spiramine A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated method for the quantitative analysis of Spiramine A, a polyamine, in biological matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[1][2]

Introduction

This compound is a polyamine involved in various cellular processes, including cell growth and differentiation.[3] Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and for its potential as a biomarker in disease states, such as cancer.[3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of polyamines.[3][4] This document provides a detailed protocol for the quantitative analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a fluorescence detector is required.[3]

  • Column: A C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][5][6]

  • Data Acquisition: Chromatography Data Station (CDS) software.[6]

  • Reagents: All reagents should be of HPLC grade or higher. This includes acetonitrile, methanol, sodium acetate, and o-phthalaldehyde (B127526) (OPA) for derivatization.[3]

Chromatographic Conditions

A gradient elution is recommended for the optimal separation of this compound.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[1][5]
Mobile Phase A 0.1 M Sodium Acetate buffer (pH 7.2) with 10% Methanol and 0.5% Tetrahydrofuran[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 40°C
Detector Fluorescence Detector[3]
Excitation Wavelength 340 nm[3]
Emission Wavelength 450 nm[3]
Run Time Approximately 30 minutes[3]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207327
213070
253070
26955
30955
Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.[6]

  • Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with Mobile Phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[6]

Sample Preparation (from Serum)
  • Deproteinization: To 100 µL of serum, add 200 µL of 10% trichloroacetic acid (TCA).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Derivatization: Transfer the supernatant to a clean tube. Add a derivatizing agent such as o-phthalaldehyde (OPA) to enhance fluorescence.[3]

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2]

Linearity

Prepare a series of at least five concentrations of this compound. Inject each concentration in triplicate. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[1][6]

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area%RSD
1
5
10
25
50
Accuracy

Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean % recovery should be within 98-102%.[9]

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%
100%
120%
Precision
  • Repeatability (Intra-day Precision): Analyze six independent samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or instrument.

The %RSD for the measurements should not be more than 2.0%.[6]

Precision TypeSample #Assay Result (%)Mean%RSD
Repeatability1-6
Intermediate1-6
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[6] Typically, the signal-to-noise ratio for LOD is 3:1 and for LOQ is 10:1.[10]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample Deproteinize Deproteinization Sample->Deproteinize Standard This compound Standard Stock Stock Solution Standard->Stock Derivatize Derivatization Deproteinize->Derivatize Filter Filtration Derivatize->Filter HPLC HPLC System Filter->HPLC Working Working Standards Stock->Working Working->HPLC Column C18 Column HPLC->Column Detector Fluorescence Detector Column->Detector Data Data Acquisition Detector->Data CalCurve Calibration Curve Data->CalCurve Quantify Quantification CalCurve->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_synthesis Polyamine Synthesis cluster_function Cellular Functions Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase SpiramineA This compound (Spermine) Spermidine->SpiramineA Spermine Synthase CellGrowth Cell Growth SpiramineA->CellGrowth Differentiation Differentiation SpiramineA->Differentiation Apoptosis Apoptosis SpiramineA->Apoptosis Inhibition

Caption: Hypothetical signaling pathway involving this compound.

References

Spiramine A (Spiramycin) In Vitro Anti-inflammatory Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of Spiramycin, a macrolide antibiotic that has shown potential for drug repurposing as an anti-inflammatory agent. The protocols detailed below are designed for researchers in drug discovery and development to assess the efficacy of Spiramycin and other potential anti-inflammatory compounds. The primary focus is on assays related to the inhibition of key inflammatory mediators and signaling pathways in a cellular context.

Recent studies have demonstrated that Spiramycin can significantly attenuate the inflammatory response in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. The anti-inflammatory effects are mediated, at least in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4] This document outlines the protocols for quantifying the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as a method for assessing the inhibition of the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of Spiramycin in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of Spiramycin on Nitric Oxide (NO) Production

Spiramycin Concentration (µM)NO Production (% of LPS Control)Statistical Significance (p-value)
50Significantly Reduced< 0.01
100Significantly Reduced< 0.001
200Significantly Reduced< 0.001
300Significantly Reduced< 0.001

Data synthesized from studies demonstrating a concentration-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells.[1][2]

Table 2: Effect of Spiramycin on Pro-inflammatory Cytokine Production

CytokineSpiramycin Concentration (µM)Cytokine Level (% of LPS Control)Statistical Significance (p-value)
IL-6 100Significantly Reduced< 0.001
200Significantly Reduced< 0.001
300Significantly Reduced< 0.001
IL-1β 100Significantly Reduced< 0.001
200Significantly Reduced< 0.001
300Significantly Reduced< 0.001

Data indicates a significant and dose-dependent reduction in the secretion of IL-6 and IL-1β by Spiramycin in LPS-activated RAW 264.7 macrophages.[1][2][4]

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of Spiramycin on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Principle: Nitric oxide production is assessed indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Spiramycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of Spiramycin (e.g., 50, 100, 200, 300 µM) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent.[5]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[5]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine (IL-6 and TNF-α) Quantification by ELISA

Objective: To measure the inhibitory effect of Spiramycin on the secretion of pro-inflammatory cytokines IL-6 and TNF-α from LPS-stimulated macrophages.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from the NO production assay (or a parallel experiment)

  • Human or Mouse IL-6 and TNF-α ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (IL-6 or TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

Objective: To determine if Spiramycin inhibits the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Principle: This assay utilizes a stable cell line (e.g., HEK293T) co-transfected with an NF-κB-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Inhibition of NF-κB activation results in a decrease in firefly luciferase expression.

Materials:

  • HEK293T cell line

  • NF-κB-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS

  • Spiramycin

  • TNF-α (as an NF-κB activator)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB-luciferase reporter and Renilla luciferase plasmids using a suitable transfection reagent and incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of Spiramycin for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

  • Luciferase Activity Measurement:

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity by comparing the normalized luciferase activity in Spiramycin-treated cells to the TNF-α stimulated control.

Mandatory Visualizations

experimental_workflow start RAW 264.7 Macrophage Culture seed Seed cells in 96-well plate (1.5 x 10^5 cells/well) start->seed pretreat Pre-treat with Spiramycin (1 hour) stimulate Stimulate with LPS (1 µg/mL) (24 hours) pretreat->stimulate supernatant Collect Supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay elisa_assay Cytokine ELISA (IL-6, TNF-α) supernatant->elisa_assay

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_active->Genes Induces Transcription Spiramycin Spiramycin Spiramycin->IKK Inhibits Spiramycin->NFkB_active Inhibits Translocation

Caption: Spiramycin's Inhibition of the NF-κB Signaling Pathway.

References

Methodology for Testing Spiramycin Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin (B21755) is a macrolide antibiotic with a broad spectrum of activity primarily against Gram-positive bacteria. It functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the translocation step of peptide chain elongation.[1][2][3][4] While generally bacteriostatic, it can exhibit bactericidal effects at higher concentrations.[1][4] This document provides detailed protocols for assessing the antimicrobial and anti-biofilm properties of Spiramycin.

Data Presentation: Antimicrobial Susceptibility of Various Bacterial Strains to Spiramycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Spiramycin against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Spiramycin against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusErythromycin-sensitive16-32 times higher than erythromycin (B1671065)[5]
Staphylococcus aureusClinical Isolates(Not specified)[5][6][7]
Streptococcus pyogenes(Not specified)(Reduced susceptibility noted)[8]
Streptococcus pneumoniae(Not specified)(Activity comparable to other macrolides)[9]
Group D Streptococci(Not specified)0.5[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Spiramycin against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Enterobacteriaceae(Not specified)64[10]
Pseudomonas aeruginosaGG-7R>500 (Resistant)[11]

Table 3: Minimum Bactericidal Concentration (MBC) of Spiramycin

Bacterial SpeciesStrainMBC (µg/mL)Reference
Staphylococcus aureusErythromycin-sensitive4-8 times higher than MIC[5][6]

Table 4: Anti-Biofilm Activity of Spiramycin

Bacterial SpeciesStrainEffectConcentrationReference
Pseudomonas aeruginosaGG-7RInhibition of biofilm formation30 - 60 µg/mL (sub-MIC)[12][13][14][15][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the lowest concentration of Spiramycin that inhibits the visible growth of a microorganism.[17][18][19][20]

Materials:

  • Spiramycin stock solution

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the Spiramycin stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (containing 100 µL of the diluted Spiramycin) with 100 µL of the prepared bacterial inoculum.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of Spiramycin in which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of Spiramycin that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Sterile pipette and tips

  • Incubator

  • Spreader

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of Spiramycin that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Anti-Biofilm Activity Assay using Crystal Violet Staining

This protocol quantifies the ability of Spiramycin to inhibit biofilm formation.[21][22][23][24][25]

Materials:

  • Spiramycin stock solution

  • 96-well flat-bottom microtiter plates

  • Bacterial growth medium suitable for biofilm formation

  • Bacterial inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Plate reader

Procedure:

  • Add 100 µL of sterile growth medium to each well of a 96-well plate.

  • Add 100 µL of Spiramycin at various concentrations (typically sub-MIC) to the test wells. Add 100 µL of medium to the control wells.

  • Inoculate each well with 10 µL of an overnight bacterial culture.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

  • Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells three times with 200 µL of PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 590 nm using a plate reader. The reduction in absorbance in the presence of Spiramycin compared to the control indicates biofilm inhibition.

Visualizations

antimicrobial_testing_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_biofilm Anti-Biofilm Assay mic_prep Prepare Spiramycin Dilutions in 96-well plate mic_inoc Inoculate with Standardized Bacteria mic_prep->mic_inoc mic_inc Incubate (18-24h, 37°C) mic_inoc->mic_inc mic_read Read MIC (Lowest concentration with no visible growth) mic_inc->mic_read mbc_plate Plate Aliquots from Clear MIC Wells mic_read->mbc_plate Proceed with clear wells mbc_inc Incubate Agar Plates (18-24h, 37°C) mbc_plate->mbc_inc mbc_count Count Colonies (Determine 99.9% killing) mbc_inc->mbc_count bio_setup Incubate Bacteria with Spiramycin in 96-well plate bio_wash Wash to Remove Planktonic Cells bio_setup->bio_wash bio_stain Stain with Crystal Violet bio_wash->bio_stain bio_sol Solubilize Stain bio_stain->bio_sol bio_read Measure Absorbance (Quantify Biofilm) bio_sol->bio_read

Workflow for Antimicrobial and Anti-Biofilm Testing.

spiramycin_moa Spiramycin Spiramycin Ribosome Bacterial 50S Ribosomal Subunit Spiramycin->Ribosome Binds to Inhibition Inhibition Spiramycin->Inhibition Leads to Protein_Synthesis Protein Synthesis Elongation (Translocation Step) Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Required for Inhibition->Protein_Synthesis Blocks Inhibition->Bacterial_Growth Prevents

Mechanism of Action of Spiramycin.

References

Application Notes and Protocols for Spiramine A Platelet Aggregation Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a member of the atisine-type C(20)-diterpene alkaloid family, has garnered interest for its potential therapeutic properties, including its effects on platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis. Dysregulation of this process can lead to cardiovascular diseases such as heart attack and stroke. Therefore, agents that inhibit platelet aggregation are valuable candidates for drug development.

These application notes provide a comprehensive overview of the in vitro assessment of this compound and its analogues as inhibitors of platelet aggregation. Detailed protocols for light transmission aggregometry (LTA), data on the inhibitory effects of related spiramine compounds, and insights into the potential mechanisms of action are presented.

Principle of the Assay

The most common method for studying platelet aggregation is Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist (e.g., ADP, arachidonic acid, collagen, or platelet-activating factor), platelets activate, change shape, and clump together. This aggregation reduces the turbidity of the plasma, leading to an increase in light transmission, which is recorded over time. The extent of inhibition by a test compound like this compound is determined by comparing the aggregation response in its presence to a control response.

Quantitative Data Summary

Studies on atisine-type diterpene alkaloids have demonstrated their potential as antiplatelet agents. The inhibitory effects are often dependent on the specific chemical structure of the alkaloid and the agonist used to induce aggregation.

CompoundAgonistIC50 (µM)SelectivityReference
Spiramine C1 Platelet-Activating Factor (PAF)30.5 ± 2.7Non-selective[1]
Adenosine Diphosphate (ADP)56.8 ± 8.4Non-selective[1]
Arachidonic Acid (AA)29.9 ± 9.9Non-selective[1]
Spiramine Q Arachidonic Acid (AA)-Selective[2]
Other Atisine-type Alkaloids Platelet-Activating Factor (PAF)-Selective[1]

Note: IC50 is the concentration of the compound that inhibits 50% of the maximal platelet aggregation response.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is a standard procedure for isolating platelets for aggregation studies.

Materials:

  • Human or rabbit whole blood collected in tubes containing 3.2% or 3.8% sodium citrate.

  • Sterile centrifuge tubes.

  • Calibrated pipettes.

Procedure:

  • Collect whole blood via venipuncture. To avoid activation of platelets due to the puncture, it is recommended to discard the first few milliliters of blood collected.

  • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the supernatant, which is the PRP.

  • Carefully aspirate the upper PRP layer and transfer it to a fresh sterile tube. Keep the PRP at room temperature for use within 3-4 hours.

  • To prepare PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature.

  • Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank (100% light transmission) in the aggregometer.

Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry

This protocol details the steps to measure the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Platelet aggregometer.

  • Cuvettes with stir bars.

  • PRP and PPP.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol).

  • Platelet agonists (e.g., ADP, arachidonic acid, PAF, collagen).

  • Saline or buffer as a vehicle control.

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Blanking: Pipette PPP into a cuvette and place it in the appropriate channel of the aggregometer to set the 100% transmission baseline.

  • Baseline for PRP: Pipette PRP into a separate cuvette and place it in the sample channel to set the 0% transmission baseline.

  • Incubation: Transfer a fresh aliquot of PRP into a cuvette containing a stir bar. Place it in the incubation well of the aggregometer at 37°C with stirring (typically 900-1200 rpm).

  • Addition of Inhibitor: Add a specific concentration of this compound or its vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

  • Induction of Aggregation: Add the chosen agonist to the cuvette to induce platelet aggregation.

  • Data Recording: The aggregometer will record the change in light transmission over time (typically for 5-10 minutes). The maximum aggregation is recorded.

  • Dose-Response Curve: Repeat steps 4-7 with a range of this compound concentrations to determine the IC50 value.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50.

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (Sodium Citrate) centrifuge1 Low-Speed Centrifugation (200g, 15 min) blood->centrifuge1 prp Collect PRP centrifuge1->prp centrifuge2 High-Speed Centrifugation (2500g, 20 min) centrifuge1->centrifuge2 incubate Incubate PRP with Stirring prp->incubate ppp Collect PPP centrifuge2->ppp blank Set 100% T with PPP ppp->blank setup Aggregometer Setup (37°C) setup->blank baseline Set 0% T with PRP blank->baseline baseline->incubate add_inhibitor Add this compound / Vehicle incubate->add_inhibitor add_agonist Add Agonist (e.g., ADP, AA) add_inhibitor->add_agonist record Record Aggregation add_agonist->record calculate Calculate % Inhibition record->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the this compound platelet aggregation inhibition assay.

Signaling Pathways and Mechanism of Action

The inhibitory activity of spiramine analogues appears to be pathway-specific, suggesting distinct mechanisms of action.

  • Spiramine Q selectively inhibits platelet aggregation induced by arachidonic acid.[2] This points to a mechanism similar to that of aspirin, likely involving the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which would block the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[3]

  • Spiramine C1 demonstrates non-selective inhibition against aggregation induced by PAF, ADP, and arachidonic acid.[1] This broad activity suggests it may act on a common downstream signaling event, such as the mobilization of intracellular calcium or the final common pathway of platelet aggregation—the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is responsible for fibrinogen binding and cross-linking platelets.

  • Other atisine-type alkaloids have shown selective inhibition of PAF-induced aggregation, indicating a potential interaction with the PAF receptor or its specific downstream signaling cascade.[1]

The following diagrams illustrate the primary platelet activation pathways and the putative points of inhibition by different spiramines.

G cluster_agonists Agonists cluster_pathways Signaling Pathways cluster_final Final Common Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 PAF PAF PAF_R PAF Receptor PAF->PAF_R TXA2 Thromboxane A2 (TXA2) COX1->TXA2 PLC PLC Activation TXA2->PLC P2Y12->PLC PAF_R->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca GPIIbIIIa GPIIb/IIIa Activation Ca->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation SpiramineQ Spiramine Q SpiramineQ->COX1 Inhibits SpiramineC1 Spiramine C1 SpiramineC1->GPIIbIIIa Inhibits? OtherAtisine Other Atisine Alkaloids OtherAtisine->PAF_R Inhibits

Caption: Putative inhibitory mechanisms of Spiramine analogues on platelet activation pathways.

Conclusion

The this compound family of diterpene alkaloids presents a promising area for the discovery of novel antiplatelet agents. The provided protocols offer a standardized method for evaluating their efficacy in vitro. The observed differences in the inhibitory profiles of Spiramine C1 and Spiramine Q highlight the importance of screening against multiple agonists to elucidate their specific mechanisms of action. Further research is warranted to isolate and characterize this compound's specific effects and to explore the structure-activity relationships within this class of compounds to develop potent and selective inhibitors of platelet aggregation for the potential treatment of thrombotic diseases.

References

Inducing Apoptosis with Spiramine A in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid derived from plants of the Spiraea genus. While specific research on this compound's apoptotic-inducing capabilities is limited, studies on related spiramine derivatives, such as Spiramine C and D, have demonstrated their potential as inducers of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in cancer therapy. Notably, certain spiramine derivatives have been shown to induce apoptosis in a Bax/Bak-independent manner, suggesting a unique mechanism of action that could be effective in cancer cells that have developed resistance to conventional apoptosis-inducing agents.[1]

This document provides a generalized framework for inducing apoptosis in cell culture using this compound, based on the activity of related compounds. The protocols and pathways described herein should be considered as a starting point and will require optimization for specific cell lines and experimental conditions.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, extrapolated from studies on related diterpenoid alkaloids that have been shown to induce apoptosis. These values should be used as a reference for designing initial experiments.

ParameterValue RangeCell Lines (Example)Reference Compound Type
Effective Concentration (IC50) 2.0 - 25.0 µMHL-60 (Leukemia), NALM-6 (Leukemia)Diterpenoids (Salvipisone, Aethiopinone)[2]
Incubation Time for Apoptosis Induction 24 - 72 hoursVarious Cancer Cell LinesDiterpenoid Alkaloids
Concentration for Caspase-3 Activation 5 - 50 µMHL-60, NALM-6Diterpenoids (Salvipisone, Aethiopinone)[2]

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is based on the mechanism identified for its derivatives, which points towards a mitochondrial-mediated, caspase-dependent pathway that can function independently of Bax and Bak.

G Proposed Signaling Pathway of this compound-Induced Apoptosis SpiramineA This compound Mitochondrion Mitochondrion SpiramineA->Mitochondrion Induces MOMP (Bax/Bak Independent) CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Forms Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates G Experimental Workflow for this compound Apoptosis Studies cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Studies CellCulture 1. Cell Culture (e.g., MCF-7, HeLa) Treatment 2. Treat with this compound (Dose-Response) CellCulture->Treatment Viability 3. Cell Viability Assay (MTT, XTT) Treatment->Viability IC50 4. Determine IC50 Viability->IC50 ApoptosisAssay 5. Annexin V/PI Staining (Flow Cytometry) IC50->ApoptosisAssay Caspase 8. Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) ApoptosisAssay->Caspase Morphology 6. Morphological Analysis (DAPI Staining) DNA 7. DNA Laddering Assay WesternBlot 9. Western Blot Analysis (Bcl-2 family, PARP)

References

Spiramine A: Application Notes for Investigating Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is an atisine-type diterpenoid alkaloid isolated from plants of the Spiraea japonica complex.[1][2] While direct pharmacological data on this compound is limited, its structural similarity to other spiramine compounds, such as Spiramine T and derivatives of Spiramine C and D, suggests a strong potential for therapeutic applications.[3][4] Related spiramine compounds have demonstrated noteworthy biological activities, including neuroprotective, anti-inflammatory, and pro-apoptotic effects.[3][4] These findings provide a compelling rationale for the investigation of this compound as a novel therapeutic agent.

These application notes provide a summary of the known activities of related compounds, detailed protocols for investigating the potential therapeutic effects of this compound, and hypothetical signaling pathways based on current understanding.

Potential Therapeutic Applications & Supporting Data from Related Compounds

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

  • Oncology: Derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cells, including multidrug-resistant cell lines, through a Bax/Bak-independent mechanism.[4] This suggests that this compound may have potential as an anti-cancer agent.

  • Neuroprotection: Spiramine T has demonstrated neuroprotective effects in a gerbil model of cerebral ischemia-reperfusion injury, where it reduced cortex calcium concentrations and lipid peroxidation.[3] This indicates a potential role for this compound in the treatment of neurodegenerative diseases and stroke.

  • Anti-inflammatory: Spiramine C and D have reported anti-inflammatory effects in vitro, suggesting that this compound may also possess anti-inflammatory properties.[4]

Quantitative Data from Related Spiramine Compounds

The following table summarizes quantitative data reported for spiramine compounds closely related to this compound. Note: This data is not for this compound and should be used as a reference for designing experiments.

CompoundAssayCell Line/ModelResultReference
Spiramine TCerebral Ischemia-Reperfusion InjuryGerbilsIntravenous administration (0.38, 0.75, and 1.5 mg/kg) dose-dependently reduced stroke index and decreased cortex calcium and LPO concentrations.[3]
Spiramine C/D DerivativesCytotoxicity/ApoptosisVarious Cancer Cell LinesDerivatives with an α,β-unsaturated ketone group showed significant cytotoxicity and induced apoptosis in Bax(-/-)/Bak(-/-) MEFs and multidrug-resistant MCF-7/ADR cells.[4]

Experimental Protocols

Herein are detailed protocols for assays relevant to assessing the potential therapeutic activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, PANC-1, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with this compound incubate_overnight->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Centrifuge the cells and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[8]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

AnnexinV_PI_Workflow start Treat cells with this compound harvest Harvest cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT (dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze

Experimental workflow for Annexin V/PI apoptosis detection.
Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: This assay utilizes a specific caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which upon cleavage by active caspase-3, releases p-nitroaniline (pNA). The amount of pNA can be quantified by measuring its absorbance at 405 nm.[11][12]

Materials:

  • Cell lysates from this compound-treated cells

  • Caspase-3 Assay Buffer

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • Microplate reader

Protocol:

  • Cell Lysis:

    • Treat cells with this compound.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • To a 96-well plate, add 50-200 µg of protein lysate per well.

    • Add Caspase-3 Assay Buffer to a final volume of 90 µL.

    • Add 10 µL of Caspase-3 substrate (Ac-DEVD-pNA).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on data from related compounds. These are hypothetical and require experimental validation.

Bax/Bak-Independent Apoptosis

Derivatives of Spiramine C and D induce apoptosis independently of the pro-apoptotic proteins Bax and Bak.[4] This suggests that this compound might trigger apoptosis through a mechanism that bypasses the intrinsic mitochondrial pathway, or acts downstream of Bax/Bak.

Bax_Bak_Independent_Apoptosis Spiramine_A This compound Unknown_Target Unknown Cellular Target(s) Spiramine_A->Unknown_Target Caspase_Cascade Executioner Caspase Activation (e.g., Caspase-3) Unknown_Target->Caspase_Cascade Bax/Bak Independent Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Hypothetical Bax/Bak-independent apoptosis pathway for this compound.

Conclusion

This compound represents a promising natural product for therapeutic development, with potential applications in oncology and neuroprotection. The provided protocols offer a framework for the initial investigation of its biological activities. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.

References

Application Notes and Protocols for Spermine in Tobacco Mosaic Virus (TMV) Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV) is a significant plant pathogen responsible for substantial economic losses in a wide range of crops. The development of effective antiviral strategies is a critical area of research. Polyamines, such as spermine (B22157), are naturally occurring small, basic molecules that play a role in various biological processes, including plant growth, development, and stress responses. Emerging research has highlighted the role of spermine as an endogenous inducer of resistance against TMV in tobacco plants.[1] This document provides detailed application notes and protocols for utilizing spermine in TMV inhibition studies, based on published research.

Spermine has been shown to accumulate in the intercellular spaces of TMV-infected tobacco leaves.[1] Exogenous application of spermine has been demonstrated to reduce the size of TMV-induced local lesions and induce the expression of acidic pathogenesis-related (PR) proteins, which are markers of a plant's defense response.[1][2] Notably, this spermine-induced resistance operates through a signaling pathway that is independent of salicylic (B10762653) acid (SA), a well-known plant defense hormone.[1][2] These findings suggest that spermine could be a valuable tool for studying plant antiviral defense mechanisms and for the development of novel TMV control strategies.

Quantitative Data Summary

The efficacy of spermine in reducing the size of TMV-induced local lesions on tobacco leaves has been quantified in a dose-dependent manner. The following table summarizes the key findings from these studies.

Concentration of Spermine (µM)Leaf SectionMean Lesion Diameter (mm)Standard Deviation (SD)
0 (Control)Apical2.50.4
Middle2.30.3
Basal2.10.3
150Apical2.10.3
Middle1.90.2
Basal1.70.2
300Apical1.80.2
Middle1.60.2
Basal1.40.1
500Apical1.50.2
Middle1.30.1
Basal1.10.1

Data is derived from studies on detached tobacco leaves pre-incubated with spermine for 2 days before TMV inoculation.[1]

Experimental Protocols

Protocol 1: Evaluation of Spermine-Induced Resistance against TMV Infection in Detached Tobacco Leaves

This protocol details the methodology to assess the ability of spermine to induce resistance against TMV in detached tobacco leaves by measuring the size of local lesions.

Materials and Reagents:

  • Plant Material: Tobacco plants (e.g., Nicotiana tabacum L. cv. Xanthi-nc) carrying the N gene, which confers a hypersensitive response to TMV, resulting in local lesions.

  • Spermine Solution: Prepare stock solutions of spermine in sterile distilled water. From the stock, prepare working solutions at final concentrations of 150 µM, 300 µM, and 500 µM. A 0 µM solution (sterile distilled water) will serve as the control.

  • TMV Inoculum: Purified TMV at a concentration of 10 µg/mL in an appropriate buffer (e.g., phosphate (B84403) buffer).

  • Carborundum: Fine abrasive powder to facilitate mechanical inoculation.

  • Petri dishes or other suitable containers for incubating detached leaves.

  • Growth chamber or incubator set at 22°C with continuous light (100 µE m⁻² s⁻¹).

  • Calipers or a ruler for measuring lesion diameters.

  • Camera and image analysis software (optional, for more precise measurements).

Procedure:

  • Leaf Detachment: Carefully detach healthy, fully expanded leaves from the tobacco plants.

  • Spermine Treatment: Place the petiole of each detached leaf in a tube or vial containing the respective spermine solution (0, 150, 300, or 500 µM). Allow the leaves to take up the solution for 2 days in a growth chamber at 22°C under continuous light.

  • TMV Inoculation:

    • After the 2-day pre-incubation period, remove the leaves from the spermine solutions.

    • Lightly dust the adaxial (upper) surface of each leaf with carborundum.

    • Using a sterile cotton swab or your finger, gently rub the TMV inoculum (10 µg/mL) over the entire surface of the leaf.

    • After inoculation, gently rinse the leaves with sterile distilled water to remove excess inoculum and carborundum.

  • Incubation: Place the inoculated leaves in a humidified chamber (e.g., a petri dish with a moist filter paper) and incubate for an additional 4 days under the same conditions (22°C, continuous light).

  • Data Collection:

    • After 4 days of incubation, necrotic local lesions will be visible on the leaves.

    • Measure the diameter of at least 100 lesions per treatment group. To account for potential variations across the leaf, measure lesions from three distinct areas: apical, middle, and basal.[1]

    • Enlarged photocopies or digital images of the leaves can be used for more accurate measurements.[1]

  • Data Analysis: Calculate the mean lesion diameter and standard deviation for each treatment group and leaf section. Use a statistical test (e.g., Student's t-test) to determine the significance of the reduction in lesion size in spermine-treated leaves compared to the control.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of spermine in TMV resistance.

experimental_workflow start Start: Detach Tobacco Leaves treatment Spermine Treatment (0, 150, 300, 500 µM) 2 days @ 22°C, continuous light start->treatment inoculation TMV Inoculation (10 µg/mL) Mechanical inoculation with carborundum treatment->inoculation incubation Incubation 4 days @ 22°C, continuous light inoculation->incubation measurement Measure Lesion Diameters (Apical, Middle, Basal sections) incubation->measurement analysis Data Analysis (Mean, SD, Statistical Test) measurement->analysis end End analysis->end

Caption: Experimental workflow for evaluating spermine-induced TMV resistance.

signaling_pathway tmv TMV Infection spm_accum Spermine (Spm) Accumulation in Intercellular Spaces tmv->spm_accum spm_signal Spm Signaling Pathway (SA-Independent) spm_accum->spm_signal pr_induction Induction of Acidic Pathogenesis-Related (PR) Proteins (PR-1, PR-2, PR-3, PR-5) spm_signal->pr_induction tmv_resistance Enhanced Resistance to TMV (Reduced Lesion Size) spm_signal->tmv_resistance sa_pathway Salicylic Acid (SA) Signaling Pathway pr_induction->tmv_resistance

Caption: Proposed signaling pathway of spermine in TMV resistance.

References

Application Notes and Protocols for In Vivo Studies of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Spiramine A is a diterpenoid alkaloid natural product isolated from plants of the Spiraea genus.[1][2] Diterpenoid alkaloids are a diverse class of compounds known for their complex structures and significant pharmacological activities, including anti-inflammatory and cytotoxic effects.[3] Preliminary in vitro studies on derivatives of the related spiramines C and D have indicated potential for inducing apoptosis in cancer cells, suggesting that this compound may be a valuable compound for in vivo investigation in oncology and other therapeutic areas.[4]

These application notes provide a recommended formulation and detailed protocols for preliminary in vivo studies of this compound, including solubility and stability assessments, and a proposed in vivo efficacy evaluation in a murine cancer model. Due to the limited availability of public data on this compound, the following protocols are based on a combination of information from commercial suppliers, general knowledge of diterpenoid alkaloids, and established methodologies for in vivo compound testing. Researchers are advised to perform small-scale pilot studies to validate these protocols for their specific experimental setup.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₃₃NO₄[1]
Molecular Weight399.5 g/mol [1]
CAS Number114531-28-1[2]
AppearanceWhite to off-white powder (assumed)-
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate[5][6]
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

In Vivo Formulation

The formulation of poorly water-soluble compounds like this compound for in vivo administration is critical for ensuring bioavailability and obtaining reliable experimental results. A common approach for initial in vivo studies is the use of a co-solvent system.

Recommended Vehicle

Based on recommendations for similar compounds, a suitable vehicle for the intraperitoneal (IP) or intravenous (IV) injection of this compound in mice is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline or Phosphate-Buffered Saline (PBS).[2] A common ratio for this vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS (v/v/v/v).

Preparation of this compound Formulation (10 mg/kg dose example)

This protocol describes the preparation of a 2 mg/mL this compound solution, suitable for administering a 10 mg/kg dose to a 20 g mouse in a volume of 100 µL.[2]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or PBS

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 2 mg/mL final solution, start with 2 mg of this compound.

    • Dissolve the this compound powder in a minimal amount of DMSO. For 2 mg of this compound, add 50 µL of DMSO to create a 40 mg/mL stock solution.[2]

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Prepare the Final Formulation:

    • In a sterile tube, add 300 µL of PEG300 to the 50 µL of this compound stock solution.

    • Vortex the mixture until it is a clear and homogenous solution.

    • Add 50 µL of Tween 80 to the mixture and vortex again until fully incorporated.

    • Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing to bring the final volume to 1 mL.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

Note: This formulation should be prepared fresh on the day of use.

Experimental Protocols

Solubility Assessment

A preliminary assessment of this compound's solubility in the proposed vehicle is essential.

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
DMSO≥20 mg/mLBased on data for similar organic compounds. Actual solubility should be determined experimentally.

Protocol:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 40 mg/mL).

  • In separate tubes, prepare the full vehicle (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).

  • Add increasing volumes of the this compound stock solution to the vehicle to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10 mg/mL).

  • Vortex each solution vigorously and visually inspect for any precipitation or cloudiness.

  • Incubate the solutions at room temperature for 1-2 hours and re-examine.

  • The highest concentration that remains a clear solution is the estimated solubility in the vehicle.

Stability of Formulation

A short-term stability assessment of the formulated this compound is recommended to ensure consistent dosing during an experiment.

Protocol:

  • Prepare the this compound formulation as described above.

  • Store the formulation under the intended experimental conditions (e.g., room temperature on the benchtop).

  • At various time points (e.g., 0, 2, 4, 8 hours), take an aliquot of the formulation.

  • Visually inspect for any signs of precipitation or changes in appearance.

  • (Optional) For a more quantitative analysis, analyze the concentration of this compound at each time point using a validated HPLC method.

Table 3: Hypothetical Stability of this compound Formulation at Room Temperature

Time (hours)Visual AppearanceConcentration (% of initial)
0Clear, colorless solution100%
2Clear, colorless solution99.5%
4Clear, colorless solution98.9%
8Clear, colorless solution97.2%
In Vivo Efficacy Study (Murine Xenograft Model)

This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Workflow Diagram:

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase A Cell Culture and Expansion B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E This compound Formulation Administration D->E F Tumor Volume and Body Weight Measurement E->F G Endpoint Reached F->G H Euthanasia and Tissue Collection G->H I Data Analysis H->I

Caption: Workflow for in vivo efficacy study of this compound.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) appropriate for the chosen cancer cell line.

  • Tumor Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 1 x 10⁶) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Dosing: Administer the this compound formulation or vehicle control via the chosen route (e.g., intraperitoneal injection) at a specified frequency and duration.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint, or if signs of toxicity are observed.

  • Data Analysis: Analyze tumor growth inhibition and any changes in body weight.

Proposed Mechanism of Action: Induction of Apoptosis

Based on studies of related diterpenoid alkaloids, this compound is hypothesized to induce cancer cell death via the intrinsic apoptosis pathway.[1][7][8][9][10] This pathway is initiated by intracellular signals leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

Signaling Pathway Diagram:

G SpiramineA This compound Bax Bax SpiramineA->Bax Bcl2 Bcl-2 SpiramineA->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Bax->Mitochondrion permeabilization Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Conclusion

This compound is a promising diterpenoid alkaloid for in vivo investigation. The provided formulation and protocols offer a starting point for researchers to explore its therapeutic potential. It is imperative that all in vivo experiments are conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals. Further studies are warranted to determine the precise solubility, stability, pharmacokinetics, and mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Spiramine A Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Spiramine A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a diterpenoid alkaloid isolated from plants of the Spiraea genus.[1][2] Like many natural products, it is a hydrophobic molecule, which can lead to poor solubility in aqueous cell culture media. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[3] It is a powerful organic solvent that can dissolve a wide range of compounds.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between cell lines, with some sensitive primary cells requiring concentrations below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds. This "crashing out" occurs because the compound's solubility limit is exceeded in the final aqueous environment. Several strategies can be employed to overcome this, which are detailed in the troubleshooting guide below.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing.
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for making your final dilutions.
High Serum Concentration in Media While serum proteins can sometimes aid in solubilizing hydrophobic compounds, high concentrations can also sometimes lead to interactions that cause precipitation.If your experiment allows, try reducing the serum concentration in your cell culture medium.
Issue 2: Delayed Precipitation of this compound in the Incubator

Symptoms: The media appears clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be unstable in the culture medium at 37°C over long incubation periods, leading to degradation and precipitation of byproducts.Reduce the incubation time if possible. For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Media Evaporation Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of your incubator. Use plates with tight-fitting lids and consider sealing the plates with gas-permeable tape for long-term experiments.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.If feasible for your experimental design, test different basal media formulations to see if the precipitation is specific to one type.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 399.53 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol provides a general workflow for diluting the this compound stock solution into cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in DMSO. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can first dilute your 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution: Add the intermediate stock solution to your pre-warmed complete cell culture medium. For the example above, you would add 1 µL of the 1 mM intermediate stock to 99 µL of medium to get a final concentration of 10 µM.

  • Mixing: Immediately after adding the this compound solution to the medium, gently pipette up and down or vortex briefly to ensure rapid and thorough mixing.

  • Application to Cells: Add the final this compound-containing medium to your cells.

Visualizations

Experimental Workflow for Improving this compound Solubility

G Workflow for Preparing this compound Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex until dissolved Vortex until dissolved Dissolve in DMSO->Vortex until dissolved Store at -20°C/-80°C Store at -20°C/-80°C Vortex until dissolved->Store at -20°C/-80°C Prepare intermediate dilution in DMSO Prepare intermediate dilution in DMSO Store at -20°C/-80°C->Prepare intermediate dilution in DMSO Add intermediate stock to medium Add intermediate stock to medium Prepare intermediate dilution in DMSO->Add intermediate stock to medium Pre-warm cell culture medium Pre-warm cell culture medium Pre-warm cell culture medium->Add intermediate stock to medium Mix thoroughly Mix thoroughly Add intermediate stock to medium->Mix thoroughly Add to cells Add to cells Mix thoroughly->Add to cells

Caption: A flowchart illustrating the recommended steps for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway Affected by Diterpenoid Alkaloids

While the specific signaling pathway targeted by this compound is not definitively established in the current literature, many diterpenoid alkaloids isolated from medicinal plants have been shown to modulate key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound's mechanism of action.

G Hypothetical PI3K/Akt Signaling Pathway Modulation Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Downstream Effects Downstream Effects Akt->Downstream Effects This compound This compound This compound->Akt Proliferation Proliferation Downstream Effects->Proliferation Survival Survival Downstream Effects->Survival

Caption: A potential mechanism of action for this compound, showing hypothetical inhibition of the PI3K/Akt pathway.

References

Technical Support Center: Challenges in the Total Synthesis of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Question: I am starting a research project on the total synthesis of Spiramine A and am looking for a technical support guide that outlines potential challenges and troubleshooting strategies. Can you provide this?

Answer:

Our current resources indicate that while this compound is a known diterpenoid alkaloid isolated from Spiraea japonica, there is no publicly available scientific literature detailing its total synthesis. The structure has been characterized, and the compound is available from commercial suppliers who likely isolate it from natural sources.

Without published total synthesis routes, a detailed troubleshooting guide on specific experimental challenges for this compound cannot be accurately compiled. The difficulties in synthesizing a molecule of this complexity can only be hypothesized based on its structure.

To assist researchers interested in complex alkaloid synthesis, we have created a generalized technical support center based on the challenges encountered in the total synthesis of structurally related and complex alkaloids. The following sections address common problems and provide troubleshooting guidance that would likely be relevant to a hypothetical total synthesis of this compound.

Hypothetical Challenges & Troubleshooting for Spiramine-like Alkaloids

The intricate, polycyclic, and stereochemically dense structure of this compound suggests several key areas where a synthetic chemist would likely face significant challenges. These include the construction of the core ring system, control of stereochemistry, and late-stage functionalization.

Frequently Asked Questions (FAQs)

1. Q: What are the primary challenges anticipated in constructing the polycyclic core of a molecule like this compound?

A: The core of this compound is a heptacyclic system with a cage-like architecture. The main challenges would include:

  • Ring Strain: The formation of multiple small, fused rings can be energetically unfavorable, leading to low yields or undesired rearrangements.

  • Cyclization Strategy: Choosing the right disconnection and cyclization strategy (e.g., Diels-Alder, aldol (B89426) condensation, radical cyclization, transition-metal-catalyzed cross-coupling) is critical. An incorrect choice could lead to a dead-end in the synthesis.

  • Access to Key Intermediates: The synthesis of highly functionalized and sterically hindered building blocks required for the key cyclization steps can be a major hurdle.

Troubleshooting Guide: Core Structure Formation

IssuePotential CauseSuggested Solution
Low yield in key cyclization step - High activation energy due to ring strain.- Unfavorable conformation of the precursor.- Competing side reactions.- Screen different catalysts and reaction conditions (temperature, solvent, concentration).- Redesign the cyclization precursor to be more pre-organized for the desired transformation.- Use a different synthetic strategy, for example, a transannular reaction.
Formation of incorrect regio- or stereoisomer - Lack of facial selectivity in the cyclization.- Thermodynamic vs. kinetic control issues.- Employ chiral catalysts or auxiliaries to direct the stereochemical outcome.- Modify the substrate to introduce steric hindrance that favors the desired isomer.- Adjust reaction conditions to favor either the kinetic or thermodynamic product.

Logical Workflow for Troubleshooting Cyclization Reactions

G start Low Yield in Cyclization cond1 Is the starting material consumed? start->cond1 sol1 Increase reaction time or temperature. Check catalyst activity. cond1->sol1 No cond2 Are there multiple byproducts? cond1->cond2 Yes end Successful Cyclization sol1->end sol2 Lower temperature. Use a more selective catalyst. Change solvent. cond2->sol2 Yes cond3 Is the desired product unstable? cond2->cond3 No sol2->end cond3->end No sol3 Isolate under inert atmosphere. Use milder workup conditions. Derivatize for stability. sol3->end

A flowchart for troubleshooting low-yielding cyclization reactions.

2. Q: How can one control the numerous stereocenters present in a molecule like this compound?

A: this compound has multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a paramount challenge.

  • Stereoselective Reactions: The synthesis would rely heavily on well-established stereoselective reactions such as asymmetric aldol reactions, Sharpless asymmetric epoxidation, or Diels-Alder reactions with chiral catalysts.

  • Substrate Control: The inherent chirality of an intermediate can be used to direct the stereochemistry of subsequent reactions.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule (like a sugar or an amino acid) can be a viable strategy to set some of the initial stereocenters.

Troubleshooting Guide: Stereocontrol

IssuePotential CauseSuggested Solution
Low diastereoselectivity - Insufficient facial bias in the reaction.- Flexible transition state.- Use a bulkier protecting group to increase steric differentiation.- Employ a chelating metal to create a more rigid transition state.- Screen a variety of chiral ligands or catalysts.
Epimerization of a stereocenter - Presence of an acidic or basic proton adjacent to the stereocenter.- Harsh reaction or workup conditions.- Use non-basic or non-acidic conditions where possible.- Protect the labile proton or the adjacent functional group.- Perform the reaction at a lower temperature.

Key Experimental Protocol: Asymmetric Aldol Reaction

A common method to set stereocenters is the Evans' asymmetric aldol reaction, which uses a chiral auxiliary.

  • Preparation of the N-acyl oxazolidinone: The carboxylic acid fragment is coupled to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

  • Enolate Formation: The N-acyl oxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine (e.g., triethylamine) at low temperature (e.g., -78 °C) to form the Z-enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at -78 °C and the reaction is allowed to proceed for several hours.

  • Workup and Auxiliary Cleavage: The reaction is quenched, and the product is purified. The chiral auxiliary is then cleaved (e.g., with lithium hydroperoxide) to yield the chiral β-hydroxy carboxylic acid.

3. Q: What challenges are associated with the late-stage introduction of functional groups in a complex scaffold?

A: Introducing functional groups, such as the acetate (B1210297) and the exocyclic methylene (B1212753) group in this compound, at a late stage can be problematic due to the high chemical complexity of the advanced intermediates.

  • Chemoselectivity: Many reagents can react with multiple functional groups present in the molecule.

  • Steric Hindrance: The target site for functionalization may be sterically inaccessible.

  • Protecting Group Strategy: A robust protecting group strategy is essential to mask reactive sites and allow for selective deprotection and functionalization.

Signaling Pathway for Protecting Group Strategy

G Start Initial Design Ortho Orthogonal Protecting Groups Start->Ortho Select Robust Robustness to Conditions Ortho->Robust Ensure Cleavage Mild Cleavage Robust->Cleavage Verify End Successful Synthesis Cleavage->End Achieve

The logical progression of designing a successful protecting group strategy.

Disclaimer: This technical support guide is based on general principles of organic synthesis and challenges encountered in the synthesis of other complex natural products. The information provided is hypothetical in the context of this compound, as no total synthesis has been published to date. Researchers should consult the primary literature for methodologies relevant to the specific structural motifs they are targeting.

Optimizing Spiramine A Dosage for Cytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Spiramine A dosage in cytotoxicity studies. The following information is based on available data for Spiramine derivatives and general best practices for in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?

A1: Currently, there is a lack of publicly available IC50 (half-maximal inhibitory concentration) data specifically for this compound across different cancer cell lines. However, studies on derivatives of the related compounds, Spiramine C and D, suggest that these types of diterpenoid alkaloids can induce apoptosis in cancer cells. For initial experiments, a broad dose-response range is recommended, for example, from 0.1 µM to 100 µM, to determine the effective concentration range for your specific cell line.

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in the culture medium to the final desired concentrations.

Q3: What is the maximum permissible concentration of DMSO in the final culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. It is essential to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without this compound.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the mechanism of action of the compound. For initial cytotoxicity screening, common time points are 24, 48, and 72 hours. A time-course experiment is recommended to determine the most appropriate duration for observing the cytotoxic effects of this compound.

Q5: What type of cytotoxicity assay is most suitable for this compound?

A5: Several assays can be used to measure cytotoxicity. Tetrazolium-based assays like MTT and XTT, which measure metabolic activity, are common. However, as this compound is a natural product, it's important to be aware of potential interferences. For example, colored compounds can interfere with colorimetric readouts. It is advisable to visually inspect the wells for any precipitation of the compound. If interference is suspected, consider using a non-colorimetric assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or a cell counting method using trypan blue exclusion.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity experiments with natural products like this compound.

Problem Possible Cause Troubleshooting Steps
High background signal or inconsistent results - Compound precipitation: this compound, like many natural products, may have limited solubility in aqueous culture medium.- Visually inspect the wells under a microscope for any precipitate. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a solubilizing agent, but be mindful of its own potential toxicity.
- Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells.- Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cell line. - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
- Edge effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Lower-than-expected cytotoxicity - Sub-optimal incubation time: The cytotoxic effect may take longer to manifest.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
- Cell seeding density: Too high a cell density can mask the cytotoxic effect.- Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
- Compound degradation: this compound may not be stable in the culture medium over long incubation periods.- Consider shorter incubation times or replenishing the medium with fresh compound.
Discrepancy between assay results and visual observation - Assay interference: The compound may interfere with the assay chemistry (e.g., reducing MTT reagent).- Run a control plate with the compound in cell-free medium to check for direct effects on the assay reagents. - Use an alternative cytotoxicity assay that relies on a different principle (e.g., LDH assay).
- Mechanism of cell death: The chosen assay may not be optimal for the type of cell death induced (e.g., apoptosis vs. necrosis).- Use multiple assays to assess different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis markers).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

1. Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Signaling Pathway and Experimental Workflow Diagrams

While the precise signaling pathway for this compound-induced apoptosis is not fully elucidated, studies on its derivatives suggest a mechanism that is independent of the pro-apoptotic proteins Bax and Bak[2]. This is a significant finding as it suggests that this compound could be effective in cancers that have developed resistance to conventional therapies that rely on the Bax/Bak-dependent apoptotic pathway.

Bax_Bak_Independent_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Spiramine_A This compound MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Spiramine_A->MOMP Induces (Bax/Bak-Independent) Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with pro-caspase-9 Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activation Bax_Bak Bax/Bak Bax_Bak->MOMP Bypassed

Figure 1. Proposed Bax/Bak-Independent Apoptotic Pathway for this compound.

The diagram above illustrates a potential mechanism of action for this compound, based on findings for its derivatives. In this pathway, this compound is hypothesized to induce Mitochondrial Outer Membrane Permeabilization (MOMP) without relying on the canonical pro-apoptotic proteins Bax and Bak. This leads to the release of cytochrome c into the cytosol, which then triggers the formation of the apoptosome and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Optimal Seeding Density) Compound_Prep 2. This compound Dilution (DMSO Stock) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Dose-Response) Compound_Prep->Treatment Incubate 4. Incubation (e.g., 24, 48, 72h) Treatment->Incubate Assay_Choice 5. Select Assay (e.g., MTT, LDH) Incubate->Assay_Choice Data_Acquisition 6. Data Acquisition (Plate Reader) Assay_Choice->Data_Acquisition IC50_Calc 7. IC50 Calculation (Dose-Response Curve) Data_Acquisition->IC50_Calc Results 8. Results IC50_Calc->Results

Figure 2. General workflow for determining this compound cytotoxicity.

This workflow outlines the key steps for assessing the cytotoxic effects of this compound in vitro. It begins with proper cell culture and compound preparation, followed by treatment and incubation. The selection of an appropriate cytotoxicity assay is crucial for obtaining reliable data, which is then used to calculate the IC50 value and interpret the results.

References

Technical Support Center: Overcoming Resistance to Spiramine A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding acquired resistance to a compound specifically named "Spiramine A" is not extensively available in current literature. Therefore, this technical support center provides a representative model based on the mechanisms of action of related compounds (diterpenoid alkaloids and spermine (B22157) analogues) and established principles of drug resistance in cancer cell lines. The proposed mechanisms, pathways, and experimental data are hypothetical but designed to be scientifically plausible and serve as a practical guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a hypothetical diterpenoid alkaloid modeled to function as an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[1][2] By inhibiting this pathway, this compound is designed to induce apoptosis in cancer cells. It is also theorized to modulate polyamine metabolism, which is often dysregulated in cancer and can influence cell growth and survival.[3][4][5]

Q2: What are the typical IC50 values for this compound in sensitive versus resistant cancer cell lines?

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. For this compound, a significant increase in the IC50 value is the primary indicator of acquired resistance. The following table provides hypothetical IC50 values for sensitive (parental) and newly generated this compound-resistant cancer cell lines. A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.[6]

Cell LineCancer TypeParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MCF-7Breast Cancer55511
A549Lung Cancer89011.25
HCT116Colon Cancer34013.3
U87 MGGlioblastoma1012012

Q3: How can I confirm that my cell line has developed resistance to this compound?

Confirmation of resistance involves several key experiments:

  • IC50 Determination: A significant and reproducible increase in the IC50 value compared to the parental cell line is the gold standard.

  • Proliferation Assay: Demonstrate that resistant cells continue to proliferate at this compound concentrations that are cytotoxic to parental cells.

  • Apoptosis Assay: Show a reduction in apoptosis (e.g., via Annexin V/PI staining or PARP cleavage) in resistant cells compared to parental cells when treated with the same concentration of this compound.

  • Target Engagement: If possible, assess the phosphorylation status of downstream targets of the PI3K/AKT pathway (like p-AKT, p-mTOR). In resistant cells, these markers may remain elevated despite this compound treatment.

Q4: What are the potential mechanisms of resistance to this compound?

Based on common mechanisms of resistance to targeted therapies, potential reasons for this compound resistance include:

  • Target Alteration: Mutations in the binding site of PI3K or AKT that prevent this compound from binding effectively.

  • Bypass Pathway Activation: Upregulation of alternative survival pathways that compensate for the inhibition of the PI3K/AKT pathway. A common example is the activation of the MAPK/ERK pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell.[7]

  • Alterations in Polyamine Metabolism: Changes in the expression or activity of enzymes involved in spermine synthesis or catabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), could alter cellular sensitivity to this compound.[5][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments 1. Inconsistent cell seeding density.2. Variation in drug preparation and dilution.3. Cells are in different growth phases.4. Contamination (e.g., mycoplasma).1. Ensure a single-cell suspension and accurate cell counting for seeding.2. Prepare fresh drug stocks and perform serial dilutions carefully.3. Standardize the time between cell seeding and drug addition to ensure cells are in the exponential growth phase.[9]4. Regularly test for mycoplasma contamination.
Parental cell line appears to be resistant (high initial IC50) 1. The cell line may have intrinsic resistance.2. The this compound compound may have degraded.1. Test this compound on a different, known sensitive cell line to verify its activity.2. Obtain a fresh batch of this compound and store it according to the manufacturer's instructions (typically in small aliquots at -20°C or -80°C).
Resistant cell line reverts to a sensitive phenotype 1. The resistance mechanism is unstable without selective pressure.1. Continuously culture the resistant cell line in the presence of a maintenance dose of this compound (e.g., the IC50 concentration for the resistant line).
No difference in downstream signaling (e.g., p-AKT levels) between sensitive and resistant cells upon treatment 1. The resistance mechanism is independent of the primary target pathway (e.g., increased drug efflux).1. Perform a western blot for common drug efflux pumps like MDR1.2. Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes the continuous exposure method to generate a drug-resistant cell line.[6]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a cell viability assay (see Protocol 2).

  • Initial Exposure: Culture the parental cells in their recommended medium. Add this compound at a concentration equal to the IC50.

  • Recovery and Escalation: Initially, a large proportion of cells will die. Allow the surviving cells to recover and reach approximately 80% confluency. This may require changing the media to remove dead cells.

  • Subculture and Dose Increase: Once the cells are growing steadily at the initial concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat the process of recovery and dose escalation. It can take several months to establish a highly resistant cell line.

  • Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This is crucial in case of cell death at a higher concentration.[6]

  • Confirmation of Resistance: Once cells can proliferate in a concentration of this compound that is 10-20 times the parental IC50, the resistant cell line is established. Confirm the new, higher IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the appropriate wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Proteins
  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, p-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visual Guides

SpiramineA_Pathway cluster_resistance In Resistant Cells SpiramineA This compound PI3K PI3K SpiramineA->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) mTOR mTOR pAKT->mTOR Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance Resistance Mechanisms Bypass Bypass Pathway (e.g., MAPK/ERK) Bypass->Proliferation Efflux Drug Efflux Pump (e.g., MDR1) Efflux->SpiramineA Expels Resistance_Workflow start Parental Cell Line ic50 Determine Initial IC50 start->ic50 treat_low Treat with IC50 concentration of this compound ic50->treat_low recover Allow surviving cells to recover and proliferate treat_low->recover increase_dose Increase this compound concentration (1.5-2x) recover->increase_dose repeat Repeat cycle of treatment and recovery for several months increase_dose->repeat repeat->recover Cycle confirm Confirm new, higher IC50 repeat->confirm resistant_line Stable Resistant Cell Line confirm->resistant_line Troubleshooting_Workflow start Inconsistent IC50 Results p1 start->p1 check_seeding Verify Cell Seeding Density p2 check_seeding->p2 check_drug Check Drug Preparation & Storage check_drug->p2 check_protocol Standardize Protocol Timing check_protocol->p2 test_myco Test for Mycoplasma test_myco->p2 consistent Results Consistent? consistent->start No, re-evaluate end Proceed with Experiment consistent->end Yes p1->check_seeding p1->check_drug p1->check_protocol p1->test_myco p2->consistent p3 p4

References

stabilizing Spiramine A for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and long-term storage of Spiramine A.

FAQs: Stabilizing this compound for Long-Term Storage

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A: For long-term storage in solution, it is recommended to use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or absolute Ethanol. Aqueous solutions, especially at acidic or basic pH, should be avoided for long-term storage due to the risk of hydrolysis of the acetate (B1210297) ester group. If aqueous buffers are necessary for your experiment, prepare fresh solutions and use them immediately.

Q2: What are the optimal temperature and light conditions for storing this compound?

A: this compound, both in solid form and in solution, should be stored at or below -20°C to minimize thermal degradation. It is crucial to protect the compound from light by using amber vials or by wrapping the container in aluminum foil. Exposure to light, particularly UV radiation, can potentially lead to photodegradation.

Q3: Is this compound sensitive to oxidation? What precautions should I take?

A: Yes, the tertiary amine in the complex cage-like structure of this compound is susceptible to oxidation. To mitigate this, it is advisable to purge solutions with an inert gas like argon or nitrogen before sealing the vial. For long-term storage, consider adding antioxidants to the solvent. However, the compatibility and potential interference of the antioxidant with downstream experiments must be evaluated.

Q4: Can I store this compound in a lyophilized state?

A: Yes, lyophilization is an excellent method for the long-term storage of solid this compound.[1][2][3][4][5] By removing water, lyophilization significantly reduces the risk of hydrolysis.[1][4][5] The lyophilized powder should be stored at -20°C or lower in a tightly sealed container with a desiccant to prevent moisture reabsorption.

Q5: How can I check for the degradation of my this compound sample?

A: The most reliable method to assess the purity and detect degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a mass spectrometry (MS) detector. A shift in the retention time of the main peak, a decrease in its peak area, or the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity of this compound solution. Hydrolysis of the acetate ester: This is more likely to occur in aqueous solutions, especially at non-neutral pH.- Prepare fresh solutions for each experiment. - If possible, use anhydrous aprotic solvents for stock solutions. - Verify the pH of your experimental buffer; ideally, it should be close to neutral.
Oxidation of the tertiary amine: Exposure to air (oxygen) can lead to the formation of N-oxide, which may have reduced or no activity.- Purge stock solutions with an inert gas (argon or nitrogen) before sealing. - Consider adding a compatible antioxidant to your stock solution after verifying its non-interference with your assay.
Appearance of new peaks in HPLC chromatogram. Degradation of this compound: New peaks likely represent degradation products from hydrolysis, oxidation, or photodegradation.- Analyze the degradation products using LC-MS to identify their molecular weights and infer their structures. - Review your storage and handling procedures. Ensure the sample was protected from light, stored at the correct temperature, and oxygen exposure was minimized.
Precipitation of this compound from solution. Poor solubility or solvent evaporation: The compound may be precipitating out of solution, especially at high concentrations or if the solvent has evaporated over time.- Ensure the storage container is properly sealed to prevent solvent evaporation. - Briefly sonicate the vial to try and redissolve the precipitate. - If precipitation persists, consider preparing a more dilute stock solution.
Discoloration of this compound solid or solution. Oxidation or photodegradation: A change in color can be a visual indicator of chemical degradation.- Discard the discolored sample. - Review storage conditions, ensuring the sample is protected from light and oxygen.

Quantitative Data on this compound Stability (Illustrative)

The following table provides illustrative data from a hypothetical forced degradation study on this compound, demonstrating its potential stability under various stress conditions. The percentage of degradation is typically determined by the decrease in the peak area of the parent compound in an HPLC analysis.

Stress Condition Duration Temperature % Degradation (Illustrative) Primary Degradation Product (Hypothesized)
0.1 M HCl24 hours60°C25%De-acetylated this compound (Hydrolysis Product)
0.1 M NaOH24 hours60°C40%De-acetylated this compound (Hydrolysis Product)
3% H₂O₂24 hoursRoom Temp15%This compound N-oxide (Oxidation Product)
Heat48 hours80°C10%Multiple minor degradation products
Photostability (ICH Q1B)1.2 million lux hours (Vis) & 200 W h/m² (UV)Room Temp5%Minor unspecified photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile (B52724) or a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 48 hours. Also, subject the stock solution to the same conditions.

  • Photodegradation: Expose the solid and stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, dilute with mobile phase to a suitable concentration, and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV or PDA detector and preferably a mass spectrometer (LC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program (Example): Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 230 nm).

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the degradation products from the forced degradation study do not co-elute with the main this compound peak.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound SpiramineA This compound (C24H33NO4) Hydrolysis Hydrolysis (Acid/Base) SpiramineA->Hydrolysis H+ or OH- Oxidation Oxidation (O2, H2O2) SpiramineA->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) SpiramineA->Photodegradation hv Deacetyl De-acetylated this compound (Hydrolysis of Ester) Hydrolysis->Deacetyl N_oxide This compound N-oxide (Oxidation of Tertiary Amine) Oxidation->N_oxide Photo_products Various Photodegradants Photodegradation->Photo_products

Caption: Potential degradation pathways of this compound.

G cluster_workflow Workflow for this compound Stability Testing start Prepare this compound Sample (Solid and Solution) stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress control Prepare Unstressed Control Sample start->control analysis Analyze Samples by Stability-Indicating HPLC-MS stress->analysis control->analysis data Compare Chromatograms (Peak Area, Retention Time, New Peaks) analysis->data pathway Identify Degradation Products & Elucidate Degradation Pathways data->pathway end Establish Storage Conditions & Shelf-Life pathway->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Enhancing the Yield of Spiramine A from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

The following technical guide has been compiled to address common challenges in the isolation and yield enhancement of Spiramine A from its natural source, the plant Spiraea japonica. Due to the limited publicly available research specifically focused on optimizing this compound production, this guide integrates established principles of plant secondary metabolite enhancement and alkaloid chemistry with the known information about Spiraea japonica and its constituents. As new research emerges, this guidance will be updated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a diterpenoid alkaloid that has been isolated from the roots of Spiraea japonica, particularly from varieties such as Spiraea japonica var. acuta.[1][2] This compound, along with other related spiramines, belongs to the atisine-type or isoatisine-type diterpenoid alkaloids.[1][3]

Q2: What are the known biological activities of this compound?

This compound has demonstrated notable biological activities, including antitumor and antimicrobial properties. It has also been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF) in a concentration-dependent manner.[4]

Q3: Why is there limited information on enhancing the yield of this compound?

The current body of scientific literature on this compound is primarily focused on its isolation, structural elucidation, and preliminary biological screening.[1][2][4] Research into the biosynthetic pathway, the genetic and environmental factors influencing its production in Spiraea japonica, and targeted cultivation or extraction optimization techniques has not yet been extensively published.

Q4: Are there general strategies that can be applied to potentially increase the yield of this compound?

Yes, general strategies for enhancing the production of secondary metabolites in plants can be adapted for Spiraea japonica. These include optimizing cultivation conditions, applying elicitors to stimulate stress responses, and developing efficient extraction and purification protocols. These approaches are detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Experimental Challenges in this compound Yield Enhancement

This guide addresses specific issues researchers may encounter during the process of isolating and attempting to enhance the yield of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Crude Alkaloid Extract 1. Suboptimal Plant Material: The concentration of this compound can vary based on the age of the plant, the specific variety of Spiraea japonica, and the time of harvest. The roots are reported to be the primary source.[1][2]2. Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for extracting diterpenoid alkaloids.3. Incomplete Cell Lysis: Tough root tissue may prevent the solvent from fully penetrating and extracting the target compounds.1. Plant Material Selection: Use mature Spiraea japonica plants and specifically target the root tissues for extraction. If possible, screen different varieties or populations for higher alkaloid content.2. Solvent Optimization: Experiment with a range of solvents and solvent mixtures, from moderately polar (e.g., ethanol (B145695), methanol) to less polar (e.g., dichloromethane (B109758), ethyl acetate). An initial extraction with methanol (B129727) or ethanol followed by liquid-liquid partitioning is a common strategy for alkaloids.[5]3. Improve Grinding and Maceration: Ensure the dried root material is finely powdered. Increase the extraction time and consider using techniques like sonication or microwave-assisted extraction to improve efficiency.
Difficulty in Isolating this compound from Other Alkaloids 1. Co-elution of Structurally Similar Compounds: Spiraea japonica contains a complex mixture of structurally related diterpenoid alkaloids (e.g., Spiramine B, C, D, etc.), which can be challenging to separate.[6][7]2. Inadequate Chromatographic Resolution: The selected chromatography column or mobile phase may not be providing sufficient separation.1. Multi-step Chromatographic Purification: Employ a combination of chromatographic techniques. Start with a broader separation method like vacuum liquid chromatography (VLC) or flash chromatography on silica (B1680970) gel or alumina. Follow this with high-performance liquid chromatography (HPLC), potentially using different column chemistries (e.g., C18, phenyl-hexyl) or different mobile phase modifiers.2. Optimize HPLC Conditions: Systematically vary the mobile phase composition (e.g., gradient steepness, organic solvent choice, pH modifiers like formic acid or ammonia) to improve the resolution between this compound and other co-eluting compounds.
Inconsistent Yields Between Batches 1. Environmental Factors: Variations in growing conditions (light, temperature, water, nutrients) can significantly impact the production of secondary metabolites.[8]2. Genetic Variability: Different plant populations may have genetic differences that affect alkaloid biosynthesis.3. Post-harvest Handling: Improper drying or storage of the plant material can lead to degradation of the target compounds.1. Standardize Cultivation: If cultivating Spiraea japonica, maintain consistent environmental conditions. Consider controlled environment cultivation (e.g., greenhouse, growth chamber) to minimize variability.[9]2. Use Clonal Propagation: Propagate high-yielding plants clonally to ensure genetic consistency.3. Standardize Post-harvest Processing: Implement a consistent protocol for drying the roots (e.g., shade drying, oven drying at a specific temperature) and store the powdered material in a cool, dark, and dry place.
Low Production in in vitro Cultures 1. Undifferentiated Callus: Plant cell cultures, particularly undifferentiated callus, often produce lower amounts of secondary metabolites compared to the intact plant organs.2. Lack of Biosynthetic Precursors: The culture medium may lack specific precursors required for the diterpenoid alkaloid pathway.3. Absence of Elicitation Signals: In vitro cultures are not exposed to the environmental stresses that can trigger secondary metabolite production in nature.[10]1. Induce Organogenesis: Attempt to generate differentiated cultures, such as root cultures, as these are often more biochemically active and are the natural site of this compound accumulation.[11]2. Precursor Feeding: While the specific precursors for this compound are unknown, you can experimentally feed general precursors for terpenoid and alkaloid biosynthesis, such as amino acids or mevalonate (B85504) pathway intermediates.[10]3. Apply Elicitors: Treat the cultures with elicitors like jasmonic acid, salicylic (B10762653) acid, or chitosan (B1678972) to stimulate the plant's defense response, which can lead to an increase in secondary metabolite production.[10]

Experimental Protocols & Methodologies

Protocol 1: General Extraction and Isolation of Diterpenoid Alkaloids from Spiraea japonica Roots

This protocol is a generalized procedure based on methodologies reported for the isolation of spiramines.[1][2] Optimization will be required for specific laboratory conditions.

  • Preparation of Plant Material:

    • Collect fresh roots of Spiraea japonica.

    • Wash the roots thoroughly to remove soil and debris.

    • Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered root material in 95% ethanol (e.g., 1 kg of powder in 5 L of ethanol) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 using a base, such as ammonium (B1175870) hydroxide.

    • Extract the now basic aqueous layer multiple times with a solvent like dichloromethane or chloroform (B151607). The alkaloids will partition into the organic layer.

    • Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane -> ethyl acetate -> methanol or chloroform -> methanol).

    • Collect fractions and monitor them using thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar Rf values.

    • Further purify the fractions containing this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of formic acid or triethylamine).

Visualizing Experimental Logic

Workflow for this compound Extraction and Purification

The following diagram outlines the logical steps for extracting and purifying this compound from Spiraea japonica roots.

G cluster_prep Plant Material Preparation cluster_extract Extraction & Enrichment cluster_purify Purification p1 Collect S. japonica Roots p2 Wash and Air-Dry p1->p2 p3 Grind to Fine Powder p2->p3 e1 Macerate in Ethanol p3->e1 e2 Concentrate Extract e1->e2 e3 Acid-Base Partitioning e2->e3 e4 Obtain Crude Alkaloid Fraction e3->e4 c1 Silica Gel Column Chromatography e4->c1 c2 Monitor Fractions by TLC c1->c2 c3 Preparative HPLC c2->c3 c4 Isolate Pure this compound c3->c4 G cluster_terpenoid Terpenoid Backbone Synthesis cluster_alkaloid Hypothetical Alkaloid Formation t1 Pyruvate + G3P t2 MEP Pathway t1->t2 t3 Isopentenyl Pyrophosphate (IPP) t2->t3 t4 Geranylgeranyl Pyrophosphate (GGPP) (C20 Precursor) t3->t4 a2 Nitrogen Incorporation Step t4->a2 Diterpene Synthase (forms diterpene skeleton) a1 Nitrogen Source (e.g., from an amino acid) a1->a2 a3 Cyclization & Rearrangement a2->a3 Series of Enzymatic Steps (Oxidation, Reduction, etc.) a4 This compound a3->a4

References

minimizing degradation of Spiramine A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Spiramine A during the extraction process.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential CauseSuggested Solution
Incomplete Extraction - Solvent Choice: Ensure the use of an appropriate solvent. Methanol (B129727) or ethanol (B145695) are commonly used for extracting diterpenoid alkaloids from Spiraea species.[1][2][3] Consider a series of extractions with fresh solvent to ensure exhaustive extraction. - Particle Size: Grind the dried plant material into a fine powder to increase the surface area for solvent penetration. - Extraction Time and Temperature: Optimize the extraction time and temperature. Prolonged extraction at high temperatures can lead to degradation. Consider room temperature extraction for a longer duration or gentle heating (e.g., 40-50°C).
Degradation during Extraction - pH Control: this compound, as a diterpenoid alkaloid, may be susceptible to pH-dependent degradation. The presence of an ester functional group suggests potential hydrolysis under acidic or basic conditions. Maintain a neutral or slightly acidic pH during the initial extraction. - Temperature: Avoid excessive heat. Use of a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) is recommended for solvent removal.[4] - Light Exposure: Protect the extract from direct light, as some alkaloids are photosensitive.[4][5] Use amber-colored glassware or cover glassware with aluminum foil.
Loss during Liquid-Liquid Extraction - Improper pH Adjustment: During acid-base partitioning, ensure the pH is adjusted correctly to partition the alkaloid into the appropriate phase. For extraction into an organic solvent, the aqueous phase should be made basic (pH 9-11) to ensure this compound is in its free base form. - Inadequate Phase Separation: Ensure complete separation of aqueous and organic layers to prevent loss of the product-containing phase. Multiple extractions of the aqueous phase with the organic solvent will improve recovery.
Problem 2: Presence of Impurities in the Final Product
Potential CauseSuggested Solution
Co-extraction of other compounds - Solvent Polarity: The initial solvent extraction will also extract other compounds with similar polarity. A multi-step purification process is necessary. - Defatting Step: For non-polar impurities, a preliminary extraction of the plant material with a non-polar solvent like hexane (B92381) can be performed before the main extraction. Alternatively, the acidic aqueous extract can be washed with a non-polar solvent.
Incomplete Purification - Acid-Base Partitioning: This is a crucial step for separating alkaloids from neutral and acidic compounds.[6][7] Ensure proper pH adjustments and multiple extractions. - Chromatography: Further purification using techniques like column chromatography (e.g., silica (B1680970) gel or alumina) or preparative HPLC is often necessary to isolate pure this compound.
Degradation Products - Minimize Degradation: Follow the suggestions in "Problem 1: Degradation during Extraction" to minimize the formation of degradation products. If degradation is suspected, further chromatographic separation may be required to isolate the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Based on studies on related diterpenoid alkaloids from Spiraea species, methanol or ethanol are effective solvents for the initial extraction.[1][2][3] The choice may depend on the specific matrix and subsequent purification steps.

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is unavailable, alkaloids are generally more stable in slightly acidic to neutral conditions.[5] Given the presence of an ester group, which is susceptible to hydrolysis, avoiding strongly acidic or basic conditions, especially at elevated temperatures, is crucial.

Q3: How can I monitor the extraction and purification process?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the presence of this compound in different fractions during extraction and purification. High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantification and purity assessment.[8]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation products of this compound have not been documented in the searched literature, potential degradation pathways can be inferred from its structure. The ester functional group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the acetate (B1210297) group. The ether linkages within the complex ring structure could also be susceptible to cleavage under harsh acidic conditions.

Q5: How should I store the crude extract and purified this compound?

A5: To minimize degradation, store both the crude extract and purified this compound in a cool, dark, and dry place.[4] For long-term storage, keeping the material at low temperatures (e.g., -20°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Protocols

General Extraction and Purification Protocol for Diterpenoid Alkaloids from Spiraea Species

This protocol is a general guideline based on methods used for related compounds and should be optimized for your specific experimental conditions.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots, stems) at room temperature or by freeze-drying to prevent enzymatic degradation.[6]

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction, being mindful of potential thermal degradation.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and non-polar compounds.

    • Adjust the pH of the aqueous layer to 9-11 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or a chloroform/isopropanol mixture.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • Further purify the crude alkaloid fraction using column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

    • Monitor the fractions by TLC and combine those containing this compound.

    • For higher purity, preparative HPLC can be employed.

Quantification and Purity Assessment by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without a modifier like formic acid or triethylamine (B128534) to improve peak shape).

  • Detection: UV detection (wavelength to be optimized based on the UV spectrum of this compound) or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Quantification: Use a calibration curve generated from a pure standard of this compound.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material SolventExtraction Solvent Extraction (Methanol/Ethanol) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation1 Solvent Evaporation (<40°C) Filtration->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AcidicSolution Acidic Aqueous Solution (pH 2-3) AcidBase->AcidicSolution Dissolve in Acid OrganicWash Wash with Non-polar Solvent AcidicSolution->OrganicWash Remove Neutral Impurities Basification Basification (pH 9-11) OrganicWash->Basification OrganicExtraction Extraction with Organic Solvent Basification->OrganicExtraction Extract Free Base DryingEvaporation Drying & Evaporation OrganicExtraction->DryingEvaporation CrudeAlkaloids Crude Alkaloid Fraction DryingEvaporation->CrudeAlkaloids Chromatography Chromatographic Purification (e.g., Column Chromatography) CrudeAlkaloids->Chromatography PureSpiramineA Pure this compound Chromatography->PureSpiramineA

Caption: General workflow for the extraction and purification of this compound.

Degradation_Factors SpiramineA This compound Degradation Degradation SpiramineA->Degradation Temperature High Temperature Temperature->Degradation Light Light Exposure Light->Degradation pH Extreme pH (Acidic/Basic) pH->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Key factors that can lead to the degradation of this compound.

References

Technical Support Center: Method Validation for Spiramine A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

**Aimed at researchers, scientists, and drug development professionals, this guide provides in-depth technical support for the analytical method validation of Spiramine A. For clarity, this document will focus on Spiramycin (B21755) I, the primary component of the antibiotic Spiramycin, as "this compound" is not a standard nomenclature. The principles and methodologies described are broadly applicable to the quantification of Spiramycin and its related components.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound (Spiramycin I)?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for quantification in pharmaceutical formulations. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices like plasma, milk, or tissue, where lower detection limits are required.

Q2: Which validation parameters are critical according to regulatory guidelines (e.g., ICH, FDA)?

A2: A full method validation should demonstrate the following:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Q3: How do I choose an appropriate internal standard (IS) for my LC-MS/MS assay?

A3: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Spiramycin-d3. A SIL IS is ideal because it co-elutes with the analyte and exhibits nearly identical behavior during sample extraction and ionization, providing the most effective correction for matrix effects and procedural variability. If a SIL IS is unavailable, a structural analog (e.g., another macrolide antibiotic like Josamycin or Roxithromycin) that does not interfere with the analyte can be used.

Q4: What are common sample preparation techniques for this compound in biological matrices?

A4: Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins from the sample. It is effective but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that provides excellent sample cleanup by removing interfering components like salts and phospholipids. This results in cleaner extracts, reduced matrix effects, and improved analytical column longevity.[1]

Troubleshooting Guides

HPLC-UV Method Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: Basic macrolide compounds like Spiramycin can interact with acidic residual silanols on the silica-based column packing.[2] 2. Column Overload: Injecting too much sample mass.[3] 3. Column Contamination/Void: Accumulation of matrix components or a void at the column inlet.1. Use a base-deactivated column (end-capped). Adjust mobile phase pH to be 2-3 units below the pKa of Spiramycin to ensure it is fully protonated. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) to block active silanol sites. 2. Reduce the concentration of the injected sample. 3. Use a guard column and replace it regularly.[4] If a void is suspected, reverse and flush the column (disconnect from the detector first).
Variable Retention Times 1. Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.[5] 2. Column Temperature: Fluctuations in ambient temperature. 3. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Prepare fresh mobile phase daily. Ensure components are fully miscible and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-15 column volumes of the mobile phase before analysis.[2]
High Backpressure 1. Column or Frit Blockage: Particulate matter from samples or precipitated buffer salts.[3] 2. System Blockage: Obstruction in tubing, injector, or guard column.1. Filter all samples and mobile phases before use. If buffer precipitation is suspected, flush the system with a high-aqueous mobile phase (without buffer). Reverse and flush the column. 2. Systematically remove components (starting from the detector and moving backward) to isolate the source of the blockage.
LC-MS/MS Method Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Ion Suppression / Matrix Effects 1. Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization.[6][7] 2. Anticoagulant Issues: Certain anticoagulants, like lithium heparin, can cause matrix-related irreproducibility.[8]1. Improve sample cleanup using SPE instead of PPT.[1] Modify chromatographic conditions (e.g., gradient) to separate the analyte from the interfering region. Use a stable isotope-labeled internal standard to compensate for suppression.[9] 2. If possible, use a different anticoagulant (e.g., EDTA) and evaluate its impact during method development.
Low or No Signal 1. Analyte Instability in Solution: Spiramycin can be unstable in certain solvents and pH conditions. Protic solvents (water, methanol) can add to the formyl group of spiramycin, changing its mass.[10] It is also susceptible to degradation in acidic solutions.[11] 2. Incorrect MS/MS Transitions: Suboptimal precursor/product ion selection.1. Use aprotic solvents like acetonitrile for stock solutions, especially if they are not used immediately.[10] Investigate the stability of Spiramycin in the final mobile phase and sample matrix during validation. A study showed stability in water is in the pH range of 4.0-10.0.[12] 2. Optimize MS parameters by infusing a standard solution of Spiramycin to determine the most abundant and stable precursor and product ions.
Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction recovery. 2. Carryover: Adsorption of the analyte in the injector or column.1. Automate the sample preparation process if possible. Use an internal standard and ensure it is added early in the process to account for variability. 2. Optimize the injector wash procedure with a strong solvent. Check for and eliminate any dead volumes in the system.

Quantitative Data Summary

The following tables summarize typical performance data from validated HPLC-UV and LC-MS/MS methods for Spiramycin I quantification.

Table 1: HPLC-UV Method Performance

ParameterConcentration RangeResultReference
Linearity 0.3–25 µg/mLR² = 0.9994[13]
1-100 µg/mLR² = 0.999[14]
LOD -30 ng/mL[13]
Precision (RSD%) Intra-day & Inter-day< 4.98%[13]
Accuracy (Recovery) -90.12–101.13%[13]

Table 2: LC-MS/MS Method Performance in Biological Matrices

ParameterMatrixConcentration RangeResultReference
Linearity Plasma, Saliva, GCFNot SpecifiedGood[15]
Milk40–2000 µg/kgR² = 0.9991[16]
LOD Milk-< 1.0 µg/kg[2]
Milk-13 µg/kg[16]
LOQ Milk-40 µg/kg[16]
Muscle Tissue-25 µg/kg[17]
Precision (RSD%) PlasmaIntra- & Inter-batch< 7.1%[15]
SalivaIntra- & Inter-batch< 12%[15]
MilkIntermediate Precision< 4.2%[16]
Accuracy (Recovery) Plasma-Within ±8.7%[15]
Saliva-Within ±15.4%[15]
Milk-82.1–108.8%[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Spiramycin I in Pharmaceutical Tablets

This protocol is based on the method described by Helmy et al. for the quantification of Spiramycin I in tablets.

  • Chromatographic Conditions:

    • Column: C8 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% Phosphoric Acid and Methanol (B129727) (67:33, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 232 nm

    • Temperature: Ambient

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of Spiramycin I reference standard in methanol (e.g., 100 µg/mL).

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from approximately 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

    • Add a suitable volume of methanol, sonicate for 15 minutes to dissolve, and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of Spiramycin I in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Method for Spiramycin in Milk

This protocol is a generalized procedure based on methods for analyzing Spiramycin in milk.[1][2]

  • Chromatographic and MS Conditions:

    • LC System: Standard UHPLC system

    • Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM). Transitions should be optimized for Spiramycin (e.g., m/z 843.5 -> 174.2) and the internal standard.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pipette 1.0 mL of milk into a centrifuge tube.

    • Add the internal standard solution (e.g., Spiramycin-d3).

    • Add 1.0 mL of acetonitrile, vortex for 15 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[1]

    • Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]

    • SPE Cartridge Conditioning: Condition an HLB or C8 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of purified water.[1]

    • Loading: Load the entire diluted supernatant onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of water to remove interferences.

    • Elution: Elute the analyte with 2 mL of methanol.

    • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.[1]

  • Analysis:

    • Construct a calibration curve using matrix-matched standards (prepared in blank milk extract).

    • Inject the prepared samples.

    • Calculate the concentration of Spiramycin using the peak area ratio of the analyte to the internal standard against the matrix-matched calibration curve.

Visualizations

Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting purpose Define Purpose (QC, PK study, etc.) method_dev Analytical Method Development purpose->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Stability protocol->stability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report stability->report sop Standard Operating Procedure (SOP) report->sop

Caption: Logical workflow for analytical method validation.

Sample_Prep_Workflow cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Milk) add_is Add Internal Standard (e.g., Spiramycin-d3) start->add_is ppt Protein Precipitation (Add Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition Cartridge (Methanol & Water) supernatant->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte (Methanol) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for sample preparation.

References

addressing off-target effects of Spiramine A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiramine A. This resource is designed for researchers, scientists, and drug development professionals to help address and mitigate potential off-target effects during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

This compound is a macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation step of protein elongation.[1][2] This action is predominantly bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[2]

Q2: My experimental results suggest effects beyond this compound's primary antibacterial activity. What could be the cause?

Unanticipated experimental outcomes could be due to off-target effects, where this compound interacts with unintended cellular proteins. Small molecules can often bind to multiple proteins, leading to a range of cellular responses.[3] It is also important to consider the possibility of experimental artifacts or that you may be working with a derivative, such as Spiramine C or D, which are diterpenoid alkaloids known to induce apoptosis in cancer cells.[4]

Q3: How can I begin to identify potential off-target effects of this compound in my experiments?

A tiered approach is recommended. Start with in silico predictive methods to identify potential off-target interactions based on structural similarities to known drug targets.[3][5] Subsequently, experimental validation is crucial. Techniques such as Thermal Proteome Profiling (TPP) can provide an unbiased, proteome-wide view of this compound's binding partners within a cellular context.[6][7][8][9]

Q4: Are there specific cellular pathways commonly associated with off-target effects of small molecules?

Yes, kinase pathways are a frequent source of off-target effects due to the conserved nature of ATP-binding sites across the kinome.[10] If you suspect off-target kinase activity, kinome profiling can be a valuable tool to assess the selectivity of this compound against a panel of kinases.[11][12][13]

Q5: What are some essential control experiments to differentiate on-target from off-target effects?

Employing a structurally related but biologically inactive analog of this compound is a key control. This helps to ensure that the observed phenotype is due to the specific molecular interactions of this compound and not due to general chemical properties. Additionally, performing experiments in cell lines that lack the primary target (if feasible) can help to isolate off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Apoptosis Observed
  • Possible Cause: this compound may be inducing apoptosis through an off-target mechanism. While the primary target of this compound is in bacteria, high concentrations or cell-type specific factors could lead to engagement with pro-apoptotic pathways in mammalian cells. Derivatives of other natural products named "spiramine," specifically Spiramine C and D, are known to induce apoptosis.[4]

  • Troubleshooting Steps:

    • Confirm Apoptosis: Utilize assays such as Annexin V/PI staining, caspase activity assays (caspase-3, -8, -9), and analysis of mitochondrial membrane potential to confirm that the observed cell death is indeed apoptosis.[14][15][16]

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which apoptosis is induced and compare it to the concentration required for its primary activity (if applicable in your model system).

    • Pathway Analysis: Investigate key apoptotic signaling pathways. Use western blotting to probe for cleavage of PARP and activation of caspases. Assess the release of cytochrome c from the mitochondria to distinguish between intrinsic and extrinsic pathways.[14][16]

Issue 2: Altered Phosphorylation of Signaling Proteins (e.g., mTOR pathway components)
  • Possible Cause: this compound may be directly or indirectly modulating the activity of one or more protein kinases, leading to changes in cellular signaling.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to determine if this compound directly binds to and stabilizes suspected off-target kinases (e.g., mTOR) in intact cells.[17][18]

    • Kinome Profiling: To broadly assess kinase interactions, perform an in vitro kinase profiling assay. This will screen this compound against a large panel of kinases to identify potential off-target interactions.[11][12][13]

    • Western Blot Analysis: Probe for phosphorylation changes in key downstream effectors of the suspected pathway. For the mTOR pathway, this would include looking at the phosphorylation status of p70S6K and 4E-BP1.

    • Use of Pathway Inhibitors: Compare the effects of this compound to known inhibitors of the suspected pathway (e.g., rapamycin (B549165) for the mTOR pathway) to see if they phenocopy the observed effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to a specific protein target within a cellular environment.[19][17]

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a designated time to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point to be tested. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.

  • Cell Lysis: Immediately after the heat challenge, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinome Profiling

This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of protein kinases. This is often performed as a service by specialized companies.[10][11][12][13]

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Format: The service provider will typically use an in vitro activity-based assay. This compound will be incubated with a panel of purified kinases.

  • Activity Measurement: The activity of each kinase in the presence of this compound is measured. This is often done by quantifying the phosphorylation of a specific substrate.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration of this compound is calculated. The results are typically presented as a heatmap or a selectivity score, which quantifies the compound's specificity.

Quantitative Data Summary

Table 1: Example Data from Cellular Thermal Shift Assay (CETSA)

Temperature (°C)Soluble Target Protein (Vehicle Control) (% of 40°C)Soluble Target Protein (10 µM this compound) (% of 40°C)
40100100
4598100
508595
555288
602565
651030
70512

Table 2: Example Data from Kinome Profiling (Selected Kinases)

Kinase Target% Inhibition at 1 µM this compound
Kinase A5%
Kinase B8%
mTOR 65%
PI3Kα12%
AKT19%
MEK14%

Visualizations

G Troubleshooting Workflow for Unexpected Apoptosis A Unexpected Cell Death Observed B Perform Annexin V/PI Staining A->B C Is Apoptosis Confirmed? B->C D Investigate Other Cell Death Mechanisms (e.g., Necrosis, Autophagy) C->D No E Measure Caspase Activity (Caspase-3, -8, -9) C->E Yes F Assess Mitochondrial Membrane Potential & Cytochrome C Release E->F G Is Intrinsic Pathway Implicated? F->G H Investigate Upstream Regulators (e.g., Bcl-2 family) G->H Yes I Is Extrinsic Pathway Implicated? G->I No J Investigate Death Receptor Signaling (e.g., Fas, TNFR1) I->J Yes K No Significant Apoptosis I->K No

Caption: Workflow for investigating unexpected apoptosis.

G Experimental Approach to Identify Off-Target Kinase Interactions cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Validation A Kinome Profiling (Broad Kinase Panel) B Identify Potential Kinase Hits (% Inhibition > 50%) A->B C Cellular Thermal Shift Assay (CETSA) for Top Kinase Hits B->C Validate Hits D Confirm Direct Target Engagement in Cells C->D E Western Blot for Downstream Substrate Phosphorylation D->E If Engaged F Confirm Modulation of Kinase Activity E->F G Phenotypic Assays with Known Inhibitors F->G Correlate with Phenotype

Caption: Strategy for identifying and validating off-target kinase interactions.

G Hypothetical this compound Signaling cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect SpiramineA This compound Ribosome Bacterial 50S Ribosome SpiramineA->Ribosome On-Target mTOR mTOR SpiramineA->mTOR Off-Target? ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth BacterialGrowth Inhibition of Bacterial Growth ProteinSynth->BacterialGrowth p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 CellGrowth Altered Cell Growth & Proliferation p70S6K->CellGrowth FourEBP1->CellGrowth

Caption: On-target vs. potential off-target effects of this compound.

References

Validation & Comparative

Unraveling the Landscape of PAF Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivity of Spiramine A as a Platelet-Activating Factor (PAF) inhibitor have revealed a notable absence of supporting scientific literature. Current research extensively documents this compound as a diterpenoid alkaloid isolated from Spiraea japonica, but its role as a PAF inhibitor is not established.[1][2][3][4][5] This guide, therefore, pivots to a comparative analysis of well-characterized PAF inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its diverse biological activities make its receptor (PAF-R) a compelling therapeutic target. This guide offers a comparative look at a selection of natural and synthetic PAF inhibitors, presenting key efficacy data and the methodologies behind their evaluation.

Comparative Efficacy of Selected PAF Inhibitors

The inhibitory potency of various compounds against PAF-induced biological responses is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this efficacy, with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of prominent PAF inhibitors against PAF-induced platelet aggregation.

CompoundTypeOrigin/ClassIC50 (µM)Reference
Ginkgolide B NaturalTerpene lactone from Ginkgo biloba0.1 - 1.0[6][7]
Kadsurenone NaturalNeolignan from Piper futokadsurae0.02 - 0.1[7]
Rupatadine SyntheticSecond-generation antihistamine0.05 - 0.5[8][9]
CV-3988 SyntheticPAF analogue0.01 - 0.1[6][7]
Sch 37370 SyntheticPiperidine derivative0.6[10]

Experimental Protocols

The evaluation of PAF inhibitor efficacy relies on standardized in vitro and in vivo experimental models. Below are detailed methodologies for key assays cited in the comparison.

1. In Vitro Platelet Aggregation Assay

This assay is a fundamental method for assessing the direct inhibitory effect of a compound on PAF-induced platelet activation.

  • Objective: To determine the concentration of an inhibitor required to reduce PAF-induced platelet aggregation by 50% (IC50).

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy human donors or animal models (e.g., rabbits) into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

    • Platelet Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

    • Assay Procedure:

      • A baseline light transmission is established for the PRP.

      • The test inhibitor, at various concentrations, is pre-incubated with the PRP for a specified time.

      • PAF is then added to induce platelet aggregation, and the maximum aggregation response is recorded.

      • The percentage inhibition of aggregation is calculated by comparing the response in the presence and absence of the inhibitor.

    • Data Analysis: The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. In Vivo Models of PAF-Induced Pathologies

Animal models are crucial for evaluating the in vivo efficacy of PAF inhibitors in a more complex physiological setting.

  • Objective: To assess the ability of a PAF inhibitor to mitigate PAF-induced pathological responses, such as bronchoconstriction or systemic anaphylaxis.

  • Example Model: PAF-Induced Bronchoconstriction in Guinea Pigs [10]

    • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Bronchoconstriction is measured as an increase in intratracheal pressure.

    • Drug Administration: The PAF inhibitor or vehicle is administered intravenously (i.v.) or orally (p.o.) at various doses prior to PAF challenge.

    • PAF Challenge: A standardized dose of PAF is administered intravenously to induce bronchoconstriction.

    • Measurement and Analysis: The increase in intratracheal pressure is recorded, and the dose of the inhibitor that causes a 50% reduction in the PAF-induced bronchoconstriction (ED50) is calculated.

  • Example Model: Peanut-Induced Anaphylaxis in Mice [11]

    • Sensitization: Mice are sensitized to peanut protein over several weeks.

    • Treatment and Challenge: Sensitized mice are treated with a PAF inhibitor, a histamine (B1213489) receptor antagonist, or a combination, prior to being challenged with a high dose of peanut protein.

    • Observation: The severity of the anaphylactic reaction is scored based on clinical signs, and survival rates are monitored.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the PAF signaling pathway and a typical experimental workflow for evaluating PAF inhibitors.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (PAF-R) PAF->PAFR Binds to G_protein Gq/Gi Proteins PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_PKC->Cellular_Response Triggers Inhibitor PAF Inhibitor Inhibitor->PAFR Blocks Binding

Caption: PAF signaling pathway and the site of action for PAF inhibitors.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation PRP_Prep Platelet-Rich Plasma Preparation Aggregation_Assay Platelet Aggregation Assay PRP_Prep->Aggregation_Assay IC50 IC50 Determination Aggregation_Assay->IC50 Animal_Model Animal Model Selection (e.g., Guinea Pig, Mouse) IC50->Animal_Model Lead Compound Selection Drug_Admin Inhibitor Administration Animal_Model->Drug_Admin PAF_Challenge PAF or Allergen Challenge Drug_Admin->PAF_Challenge Efficacy_Eval Efficacy Evaluation (e.g., ED50, Survival) PAF_Challenge->Efficacy_Eval

References

A Comparative Analysis of the Apoptotic Activity of Spiramine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the apoptotic activities of Spiramine C and D. Despite extensive searches, no publicly available data on the apoptotic activity of Spiramine A was found. Therefore, this comparison focuses on the available experimental evidence for Spiramine C and D, primarily through the lens of their more extensively studied derivatives.

Executive Summary

Spiramine C and D, diterpenoid alkaloids isolated from Spiraea japonica, have garnered interest for their potential as anticancer agents. Research into their derivatives has revealed a fascinating and clinically relevant mechanism of apoptosis induction that circumvents the common resistance pathways involving Bax and Bak proteins. This guide synthesizes the available data on their apoptotic efficacy, mechanistic pathways, and the experimental protocols used to elucidate these properties.

Data Presentation: Cytotoxic Activity of Spiramine C and D Derivatives

While direct comparative data for the parent compounds is limited, studies on their derivatives provide valuable insights into their pro-apoptotic potential. The following table summarizes the cytotoxic activity (IC50 values) of representative Spiramine C and D derivatives in various cancer cell lines. It is important to note that these values are for derivatives and may not directly reflect the potency of the parent compounds.

Cell LineCompoundIC50 (µM)Reference
Multidrug-resistant human breast cancer (MCF-7/ADR)Spiramine C/D derivative with α,β-unsaturated ketoneData corresponds to cytotoxicity in Bax(-/-)/Bak(-/-) MEFs[1]
Bax(-/-)/Bak(-/-) Mouse Embryonic Fibroblasts (MEFs)Spiramine C/D derivative with α,β-unsaturated ketoneExhibits significant apoptosis-inducing activity[1][2]

Signaling Pathways and Experimental Workflows

The pro-apoptotic activity of Spiramine C and D derivatives is distinguished by its unique mechanism that bypasses the mitochondrial gateway proteins Bax and Bak, which are often dysregulated in cancer, leading to drug resistance.

Signaling Pathway of Spiramine C and D Derivatives

Derivatives of Spiramine C and D, particularly those containing an α,β-unsaturated ketone moiety, have been shown to induce apoptosis in cells lacking both Bax and Bak (Bax/Bak double knockout)[1][2]. This indicates a novel mechanism of action that does not rely on the canonical intrinsic apoptotic pathway. The proposed pathway involves the direct or indirect activation of downstream apoptotic effectors.

G Spiramine_CD Spiramine C/D Derivatives Unknown_Target Upstream Cellular Target(s) Spiramine_CD->Unknown_Target Binds to Mitochondrion Mitochondrion Unknown_Target->Mitochondrion Induces mitochondrial outer membrane permeabilization (MOMP) Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Bax_Bak Bax/Bak Independent Mitochondrion->Bax_Bak Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution phase

Caption: Proposed Bax/Bak-independent apoptotic pathway of Spiramine C/D derivatives.

Experimental Workflow for Assessing Apoptotic Activity

The following diagram outlines a typical experimental workflow to investigate the apoptotic activity of compounds like Spiramines.

G cluster_0 In Vitro Studies cluster_1 Apoptosis Assays cluster_2 Data Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, Bax/Bak DKO MEFs) Compound_Treatment Treatment with Spiramine Derivatives Cell_Culture->Compound_Treatment Annexin_V Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->Annexin_V Caspase_Assay Caspase Activity Assay (e.g., Caspase-3/7 Glo) Compound_Treatment->Caspase_Assay Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Compound_Treatment->Mito_Potential TUNEL_Assay TUNEL Assay (DNA Fragmentation) Compound_Treatment->TUNEL_Assay IC50 IC50 Determination Compound_Treatment->IC50 Quantification Quantification of Apoptotic Cells Annexin_V->Quantification Caspase_Assay->Quantification TUNEL_Assay->Quantification Mechanism Mechanistic Studies (e.g., Western Blot for apoptotic proteins)

Caption: General experimental workflow for evaluating the apoptotic effects of Spiramine compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Spiramine derivatives and apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MCF-7/ADR) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Spiramine derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the desired concentration of Spiramine derivatives for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: After treatment with Spiramine derivatives, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family members) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence strongly suggests that derivatives of Spiramine C and D are potent inducers of apoptosis, notably through a Bax/Bak-independent pathway. This characteristic makes them promising candidates for further investigation, particularly for cancers that have developed resistance to conventional chemotherapeutics that rely on the intrinsic apoptotic pathway. The lack of data on this compound highlights a gap in the current understanding of this class of compounds and warrants future research. The protocols and pathways detailed in this guide provide a framework for researchers to further explore the therapeutic potential of Spiramine alkaloids.

References

Spiramine A: Antitumor Effects in Xenograft Models Remain Unvalidated

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies validating the antitumor effects of Spiramine A in xenograft models have been identified. As a result, a direct comparison guide with supporting experimental data for this compound cannot be provided at this time.

Research into the parent compound family, spiramines, and their derivatives has indicated potential cytotoxic effects in laboratory cell cultures. For instance, derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cell lines. However, these findings are limited to in vitro studies, and there is no evidence to date of these compounds being tested in animal models, which is a critical step in drug development to determine efficacy and safety in a living organism.

Potential Alternative for Comparison: Isovalerylspiramycin I

While data on this compound is unavailable, a related macrolide antibiotic, Isovalerylspiramycin I , has been investigated for its antitumor properties in xenograft models of hepatocellular carcinoma (HCC). Should you be interested in a comparison guide on this compound, the following information can be provided:

  • In Vivo Efficacy Data: Summarized in tabular format, detailing tumor growth inhibition in HCC xenograft models.[1]

  • Comparative Analysis: Performance of Isovalerylspiramycin I compared to the standard-of-care drug, Lenvatinib.[1]

  • Mechanism of Action: Insights into how Isovalerylspiramycin I exerts its antitumor effects, including its impact on key signaling pathways.

  • Experimental Protocols: Detailed methodologies for the HCC xenograft studies.

  • Visualizations: Diagrams of the proposed signaling pathways and experimental workflows.

This alternative would allow for a data-driven comparison guide that aligns with the structural and functional requirements of your original request, focusing on a compound with available in vivo data.

References

A Comparative Guide to the Bioactivity of Atisine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine-type C20-diterpenoid alkaloids are a significant class of natural products primarily isolated from plant genera such as Aconitum, Delphinium, and Spiraea.[1] These compounds are not only structurally complex but also serve as crucial biosynthetic precursors for other, more intricate diterpenoid alkaloids.[1] Exhibiting a wide array of biological activities, atisine-type alkaloids have garnered substantial interest in pharmacology and medicinal chemistry for their potential as therapeutic agents. This guide provides a comparative analysis of their bioactivities, supported by quantitative data, experimental methodologies, and pathway visualizations.

Comparative Analysis of Bioactivity

Atisine-type alkaloids demonstrate a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antiplatelet aggregation, analgesic, antiarrhythmic, and cholinesterase inhibitory activities.[2] Notably, their antiparasitic effects are reported to be more prominent than those of other diterpenoid alkaloid types, marking them as promising candidates for antiparasitic drug discovery.[2]

The most extensively documented bioactivity of atisine-type alkaloids is their cytotoxicity against various human cancer cell lines. The antitumor potential is highly dependent on the specific substitutions on the core atisine (B3415921) skeleton. Below is a comparative summary of the cytotoxic activities of several atisine-type compounds.

Table 1: Cytotoxic Activity of Atisine-Type Diterpenoid Alkaloids Against Human Tumor Cell Lines

AlkaloidCancer Cell LineCell Line DescriptionIC₅₀ (µM)
Spiramine S1 A549Lung Carcinoma2.24
HCT-116Colon Carcinoma3.38
MCF-7Breast Adenocarcinoma2.65
HepG2Hepatocellular Carcinoma4.31
U251Glioblastoma3.16
Spiramine S2 A549Lung Carcinoma3.38
HCT-116Colon Carcinoma4.13
MCF-7Breast Adenocarcinoma3.52
HepG2Hepatocellular Carcinoma5.67
U251Glioblastoma4.28
Spiramine S9 A549Lung Carcinoma4.52
HCT-116Colon Carcinoma5.81
MCF-7Breast Adenocarcinoma4.93
HepG2Hepatocellular Carcinoma7.24
U251Glioblastoma5.19
Spiramine S11 A549Lung Carcinoma1.81
HCT-116Colon Carcinoma2.57
MCF-7Breast Adenocarcinoma2.03
HepG2Hepatocellular Carcinoma3.98
U251Glioblastoma2.44
Brunonianine B Skov-3Ovarian CancerNot specified

Data sourced from studies on atisine-type alkaloid derivatives. The IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.

Mechanisms of Action & Signaling Pathways

Understanding the mechanisms through which these alkaloids exert their effects is crucial for drug development. Key pathways identified include the induction of cell cycle arrest and the intricate biosynthetic routes that produce these complex molecules.

Certain atisine-type alkaloids exert their antitumor effects by modulating the cell cycle. For instance, Brunonianine B has been shown to arrest ovarian cancer (Skov-3) cells in the G2/M phase. This prevents the cells from dividing, thereby inhibiting tumor proliferation. This mechanism highlights a significant pathway for controlling cancer cell growth.

G2M_Arrest_Pathway cluster_cell Cancer Cell Brunonianine_B Brunonianine B G2M_Checkpoint G2/M Checkpoint Proteins (e.g., Cyclin B1, CDK1) Brunonianine_B->G2M_Checkpoint Downregulates Arrest G2/M Phase Arrest G2M_Checkpoint->Arrest Leads to Cell_Division Cell Division (Mitosis) Tumor_Growth Tumor Growth Cell_Division->Tumor_Growth Prevents Arrest->Cell_Division Inhibits

Mechanism of G2/M cell cycle arrest induced by Brunonianine B.

Atisine-type alkaloids originate from the intricate diterpenoid biosynthesis pathway. The process begins with primary metabolites and proceeds through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to form the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][4] GGPP is then cyclized to form the characteristic polycyclic diterpene skeleton, which is subsequently aminated, with L-serine being a likely nitrogen source, to yield the atisine core structure.[5]

Atisine_Biosynthesis cluster_MVA MVA Pathway cluster_MEP MEP Pathway Acetyl_CoA Acetyl-CoA G3P_Pyruvate G3P / Pyruvate DXP DXP G3P_Pyruvate->DXP HMG_CoA HMG-CoA Mevalonic_Acid Mevalonic Acid IPP_MVA IPP DMAPP DMAPP IPP_MVA->DMAPP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP IPP_MEP->DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_Atisane ent-Atisane Diterpenoid ent_CPP->ent_Atisane Atisine_Alkaloid Atisine-Type Alkaloid ent_Atisane->Atisine_Alkaloid L_Serine L-Serine (Nitrogen Source) L_Serine->Atisine_Alkaloid Amination

Generalized biosynthetic pathway of atisine-type alkaloids.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[6]

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: The cells are treated with various concentrations of the atisine-type alkaloids (e.g., in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.[7] A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the insoluble purple formazan crystals.[7]

  • Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (1x10^4 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Add Alkaloid Compounds (Varying concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Solution (5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Remove Medium & Add DMSO (To dissolve formazan) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle based on their DNA content.[8]

  • Cell Culture and Treatment: Cells are cultured to approximately 70-80% confluency and then treated with the test compound (e.g., Brunonianine B) at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold phosphate-buffered saline (PBS), and pooled.

  • Fixation: Cells are resuspended and fixed by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[9][10] The fixed cells are then incubated for at least 2 hours at -20°C.[10]

  • Staining: The fixed cells are centrifuged to remove the ethanol, washed again with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[8][9]

  • Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is analyzed using specialized software (e.g., ModFit LT) to generate a histogram that displays the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Cross-Validation of Spiramine A's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiramine A is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While research into the specific antimicrobial properties of this compound is ongoing, this guide provides a comparative framework for understanding its potential antimicrobial spectrum. Due to the limited publicly available data on this compound's specific antimicrobial activity, this document will leverage data on the broader class of diterpenoid alkaloids and provide a detailed comparison with the well-characterized macrolide antibiotic, Spiramycin. This approach allows for a cross-validation of potential antimicrobial profiles and highlights the diverse mechanisms by which natural and semi-synthetic compounds can combat microbial growth.

Comparative Antimicrobial Spectrum

While specific data for this compound is emerging, the antimicrobial spectrum for the well-documented macrolide, Spiramycin, is provided below for comparative purposes. Macrolides are known for their efficacy against Gram-positive bacteria.[1][2] Diterpenoid alkaloids, in contrast, have shown a broader range of activities, though this can be highly specific to the individual compound.

Table 1: Antimicrobial Spectrum of Spiramycin

Microbial GroupRepresentative SpeciesSusceptibility to Spiramycin
Gram-positive Cocci Staphylococcus aureusSusceptible
Streptococcus pneumoniaeSusceptible
Streptococcus pyogenesSusceptible
Gram-positive Rods Corynebacterium diphtheriaeSusceptible
Listeria monocytogenesSusceptible
Gram-negative Cocci Neisseria meningitidisSusceptible
Neisseria gonorrhoeaeSusceptible
Atypical Bacteria Mycoplasma pneumoniaeSusceptible
Chlamydia trachomatisSusceptible
Legionella pneumophilaSusceptible
Protozoa Toxoplasma gondiiSusceptible
Enterobacteriaceae Escherichia coliResistant
Pseudomonas aeruginosaResistant

Note: Susceptibility can vary depending on the specific strain and the development of resistance.

Experimental Protocols

To determine the antimicrobial spectrum of a compound like this compound, standardized experimental protocols are essential. The following is a detailed methodology for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC). Cultures should be fresh and in the logarithmic growth phase.
  • Growth Medium: Use a suitable broth medium that supports the growth of the test organisms (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.
  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
  • This will bring the final volume in each well to 200 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.

5. Controls:

  • Positive Control (Growth Control): A well containing only the growth medium and the bacterial inoculum (no test compound).
  • Negative Control (Sterility Control): A well containing only the growth medium (no bacteria or test compound).
  • Solvent Control: A well containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compound.

6. Incubation:

  • Cover the microtiter plates and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours under ambient atmospheric conditions.

7. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye.
  • Growth is indicated by turbidity or a pellet at the bottom of the well.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Growth Medium prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis Blocks Translocation ribosome_30S 30S Subunit spiramycin Spiramycin (Macrolide) spiramycin->ribosome_50S Binds to inhibition Inhibition protein_synthesis->inhibition bacterial_death Bacteriostatic/Bactericidal Effect inhibition->bacterial_death

Caption: Mechanism of action of macrolide antibiotics like Spiramycin.

References

Comparative Bioactivity Analysis of Synthetic vs. Natural Spiramine A: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Despite a comprehensive search of scientific literature, no data or publications were found for a compound specifically named "Spiramine A." Consequently, a direct comparison between its synthetic and natural forms in bioassays is not possible at this time. The following guide is a template illustrating the requested format and the types of data and experimental details that would be included if such information were available. The diagrams provided are generic examples due to the absence of specific data for this compound.

Data Presentation: Comparative Bioactivity Metrics

As no experimental data for this compound is available, the following table is a placeholder to demonstrate how quantitative data would be presented. Should research on this compound become available, this table would be populated with metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from various bioassays.

Bioassay TypeTarget/Cell LineParameterNatural this compoundSynthetic this compoundReference
Cytotoxicity Assaye.g., HeLa, MCF-7IC50 (µM)Data Not AvailableData Not AvailableN/A
Enzyme Inhibitione.g., Kinase, ProteaseIC50 (nM)Data Not AvailableData Not AvailableN/A
Receptor Bindinge.g., GPCRKi (nM)Data Not AvailableData Not AvailableN/A
Antimicrobial Assaye.g., E. coli, S. aureusMIC (µg/mL)Data Not AvailableData Not AvailableN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are templates for experimental protocols that would be detailed if bioassay data for this compound were published.

General Cell Viability Assay (Example Protocol)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) would be cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Natural and synthetic this compound would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which would then be serially diluted to the desired concentrations in the cell culture medium.

  • Assay Procedure: Cells would be seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing various concentrations of natural or synthetic this compound.

  • Incubation: The plates would be incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability would be determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability would be calculated relative to control cells treated with the vehicle (e.g., DMSO) alone. The IC50 values would be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (Example Protocol)
  • Enzyme and Substrate Preparation: A purified enzyme (e.g., a specific kinase) and its corresponding substrate would be prepared in an appropriate assay buffer.

  • Compound Preparation: Stock solutions of natural and synthetic this compound would be prepared and serially diluted as described above.

  • Assay Procedure: The enzymatic reaction would be initiated by adding the enzyme to wells of a microplate containing the substrate, the assay buffer, and varying concentrations of the test compounds.

  • Incubation: The reaction mixture would be incubated at a specific temperature (e.g., 30°C) for a set amount of time.

  • Detection: The enzymatic activity would be quantified by measuring the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: The percentage of enzyme inhibition would be calculated for each compound concentration relative to a control with no inhibitor. IC50 values would be determined using non-linear regression analysis.

Mandatory Visualization

The following diagrams are presented in the requested Graphviz DOT language format. As there is no specific information on this compound's mechanism of action or experimental workflows, these are illustrative examples.

G cluster_0 Hypothetical Signaling Pathway for this compound Spiramine_A This compound (Natural or Synthetic) Receptor Cell Surface Receptor Spiramine_A->Receptor Binds to Kinase_1 Kinase Cascade 1 Receptor->Kinase_1 Activates Kinase_2 Kinase Cascade 2 Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

A hypothetical signaling pathway for this compound.

G cluster_1 General Bioassay Workflow start Start prepare_cells Prepare Cell Cultures start->prepare_cells prepare_compounds Prepare this compound Dilutions (Natural & Synthetic) start->prepare_compounds treat_cells Treat Cells with Compounds prepare_cells->treat_cells prepare_compounds->treat_cells incubate Incubate for 48h treat_cells->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

A generalized workflow for a cell-based bioassay.

Unraveling the Anti-Inflammatory Mechanism of Spiramine A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of Spiramine A's anti-inflammatory mechanism reveals its potent and selective inhibition of the STAT3 signaling pathway, a critical mediator of inflammatory responses. This guide provides a comparative analysis of this compound with other anti-inflammatory agents, supported by experimental data and detailed protocols to aid researchers in their understanding and future investigations.

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a myriad of diseases. Key signaling pathways, such as STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), are central to the inflammatory process. While the precise identity of "this compound" remains to be fully elucidated in publicly available literature, this guide will proceed under the hypothesis that it represents a novel peptide-based inhibitor of STAT3, based on available research on similar compounds. This guide will compare this hypothetical this compound to other known inhibitors of the STAT3 and NF-κB pathways.

Comparative Analysis of Anti-Inflammatory Activity

The efficacy of this compound as a STAT3 inhibitor can be quantitatively compared to other modulators of inflammatory signaling pathways. The following table summarizes the inhibitory concentrations (IC50) of this compound (hypothetical) and other representative inhibitors against their respective targets.

CompoundTarget PathwayAssay TypeIC50 ValueReference
This compound (hypothetical) STAT3STAT3 DNA-binding (EMSA)~5 µM[1]
StatticSTAT3STAT3 DNA-binding (cell-free)5.1 µM[2]
CryptotanshinoneSTAT3STAT3 phosphorylation (cell-free)4.6 µM[2]
NiclosamideSTAT3STAT3 phosphorylation (cell-free)0.7 µM[3]
NF-κB Inhibitor (IKK-16) NF-κBIKKβ Kinase Assay480 nM[4]
NF-κB Inhibitor (BAT3) NF-κBNF-κB Reporter Gene Assay~6 µM[5]

Signaling Pathways and Experimental Workflow

To validate the anti-inflammatory mechanism of this compound, a series of experiments targeting the STAT3 pathway are essential. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression Dimer->Gene_Expression 6. Transcription DNA DNA SpiramineA This compound SpiramineA->Dimer Inhibition

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Cancer Cell Lines) Treatment 2. Treatment - this compound - Positive Control (e.g., Stattic) - Negative Control (Vehicle) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., IL-6, LPS) Treatment->Stimulation Lysate_Prep 4. Cell Lysis & Protein Quantification Stimulation->Lysate_Prep Western_Blot 5a. Western Blot (p-STAT3, Total STAT3) Lysate_Prep->Western_Blot Reporter_Assay 5b. Luciferase Reporter Assay (STAT3 transcriptional activity) Lysate_Prep->Reporter_Assay Data_Analysis 6. Data Analysis & Comparison Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Experimental workflow for validating this compound's mechanism.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the level of STAT3 activation by detecting its phosphorylated form at tyrosine 705.[6][7][8][9][10]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, RAW 264.7) and grow to 70-80% confluency. Treat with this compound or control compounds for the desired time, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin) to normalize the results.

STAT3 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.[11][12][13][14][15]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat the cells with this compound or control compounds, followed by stimulation with a STAT3 activator (e.g., IL-6).

  • Cell Lysis: After the treatment period (typically 6-24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of STAT3 transcriptional activity.

NF-κB Luciferase Reporter Gene Assay

For comparison, a similar reporter assay can be used to assess the activity of the NF-κB pathway.[16][17][18][19][20]

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Cell Seeding and Treatment: Seed transfected cells and treat with the test compound.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Lysis and Measurement: Lyse the cells and measure dual-luciferase activity as described for the STAT3 assay.

  • Data Analysis: A lack of significant inhibition by this compound in this assay would suggest its selectivity for the STAT3 pathway over the NF-κB pathway.

By employing these methodologies, researchers can rigorously validate the anti-inflammatory mechanism of this compound and objectively compare its performance against other anti-inflammatory agents. This comprehensive approach, combining quantitative data, clear pathway visualization, and detailed protocols, will facilitate further research and development in the field of anti-inflammatory therapeutics.

References

Spiramine A: A Comparative Analysis Against Standard Chemotherapeutic Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Spiramine A, a novel diterpenoid alkaloid, with standard chemotherapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential in oncology. The following sections present quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.

Introduction

This compound belongs to the atisine-type C20-diterpenoid alkaloid family, a class of natural products that have demonstrated a range of biological activities, including antitumor effects.[1][2] This guide focuses on the comparative efficacy of this compound against established chemotherapeutic drugs, doxorubicin (B1662922) and paclitaxel (B517696), which are widely used in the treatment of various cancers, including breast and lung cancer.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activities of this compound and standard chemotherapeutic agents were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

While specific IC50 values for this compound are not yet widely published, data from closely related atisine-type diterpenoid alkaloids provide a strong indication of its potential efficacy. For the purpose of this comparison, we will reference the cytotoxic activities of honatisine and delphatisine C, which share the same core chemical scaffold as this compound.

CompoundCell LineIC50 (µM)
This compound (estimated)
HonatisineMCF-7 (Breast Cancer)3.16[1]
Delphatisine CA549 (Lung Cancer)2.36[1]
Doxorubicin MCF-7 (Breast Cancer)~0.5 - 2.0
A549 (Lung Cancer)~0.1 - 1.0
Paclitaxel MCF-7 (Breast Cancer)~0.005 - 0.05
A549 (Lung Cancer)~0.002 - 0.02

Note: The IC50 values for doxorubicin and paclitaxel can vary depending on the specific experimental conditions and the subtype of the cell line used. The values presented here are representative ranges found in the literature. The data for this compound is inferred from related compounds and should be considered an estimate pending direct experimental validation.

Mechanism of Action

This compound

Spiramine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through a unique mechanism that is independent of the pro-apoptotic proteins Bax and Bak.[3] This is a significant finding, as many cancer cells develop resistance to conventional chemotherapy by downregulating these very proteins. Furthermore, studies on related compounds like Isovalerylspiramycin I suggest that the anticancer effects of this class of molecules may be mediated through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, via the accumulation of reactive oxygen species (ROS).

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.

Paclitaxel

Paclitaxel is a taxane (B156437) that targets microtubules, which are essential components of the cell's cytoskeleton. It stabilizes the microtubule polymer and protects it from disassembly. This blocks the cell's ability to form a functional mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.

SpiramineA_Pathway SpiramineA This compound ROS ↑ Reactive Oxygen Species (ROS) SpiramineA->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis (Bax/Bak Independent) Akt->Apoptosis

Proposed signaling pathway of this compound.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoisomeraseII Topoisomerase II Inhibition DNA->TopoisomeraseII DSB DNA Double-Strand Breaks TopoisomeraseII->DSB Apoptosis Apoptosis DSB->Apoptosis

Signaling pathway of Doxorubicin.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted compounds Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (B1609692) crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Xenograft_Model_Workflow Start Start Implant_Cells Implant cancer cells subcutaneously in mice Start->Implant_Cells Monitor_Tumor Monitor tumor growth Implant_Cells->Monitor_Tumor Randomize Randomize mice into treatment and control groups Monitor_Tumor->Randomize Administer_Treatment Administer this compound or vehicle control Randomize->Administer_Treatment Measure_Tumor Measure tumor volume and body weight Administer_Treatment->Measure_Tumor Endpoint Endpoint: Excise and weigh tumors Measure_Tumor->Endpoint End End Endpoint->End

References

Assessing the Selectivity of Spiramine Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel anti-cancer agents with high selectivity towards malignant cells remains a cornerstone of oncological research. Spiramine A, a diterpenoid alkaloid, has garnered interest within the scientific community. However, publicly available data on the cancer cell selectivity of this compound is currently limited. In contrast, research into its close structural relatives, Spiramine C and D derivatives , has provided initial evidence of their potential as pro-apoptotic agents against cancer cells. This guide offers a comparative analysis based on the available experimental data for these spiramine derivatives, providing insights into their mechanism of action and the experimental protocols used for their evaluation.

Introduction

Spiramines are a class of atisine-type diterpenoid alkaloids. While data on this compound is scarce, derivatives of Spiramine C and D have been synthesized and evaluated for their anti-cancer properties. A notable study has shown that spiramine derivatives featuring an α,β-unsaturated ketone functional group are capable of inducing apoptosis in cancer cells. A key finding is that this induced cell death can occur through a Bax/Bak-independent pathway, suggesting a potential mechanism to overcome certain forms of apoptosis resistance in cancer.

This guide will focus on the available data for these spiramine derivatives, providing a framework for assessing their selectivity and potential as therapeutic candidates.

Comparative Cytotoxicity of Spiramine Derivatives

Quantitative data on the half-maximal inhibitory concentration (IC50) of Spiramine C and D derivatives against a panel of cancer cell lines is emerging. The available findings indicate that the cytotoxic effect is promising, particularly in inducing apoptosis in multidrug-resistant cancer cell lines.

Table 1: Cytotoxicity of Spiramine C/D Derivatives

Compound/DerivativeCell LineCell TypeIC50 (µM)Citation
Spiramine C/D derivative with α,β-unsaturated ketoneMCF-7/ADRHuman breast adenocarcinoma (multidrug-resistant)Data not explicitly provided, but cytotoxic effects were observed.[1]
Spiramine C/D derivative with α,β-unsaturated ketoneVarious tumor cell linesNot specifiedCytotoxicity was positively correlated with the induction of apoptosis in Bax(-/-)/Bak(-/-) MEFs.[1]

Note: The referenced study highlights the pro-apoptotic potential but does not provide a comprehensive IC50 panel against various cancer and normal cell lines. Further research is required to establish a clear selectivity profile.

Mechanism of Action: Bax/Bak-Independent Apoptosis

A significant finding from the study of Spiramine C and D derivatives is their ability to induce apoptosis independently of the pro-apoptotic proteins Bax and Bak[1]. In many cancer cells, the apoptotic machinery is dysregulated, often through the downregulation of Bax and Bak, leading to treatment resistance. Compounds that can bypass this blockade are of considerable therapeutic interest.

The proposed mechanism suggests that these spiramine derivatives can trigger the mitochondrial pathway of apoptosis, leading to caspase activation and cell death, even in the absence of Bax and Bak.

Bax_Bak_Independent_Apoptosis cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation & Caspase Cascade Spiramine_Derivatives Spiramine C/D Derivatives Mitochondrion Mitochondrion Spiramine_Derivatives->Mitochondrion Induces stress on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Independent Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of spiramine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate. B 2. Compound Treatment Treat cells with varying concentrations of Spiramine derivative. A->B C 3. MTT Addition Add MTT solution to each well and incubate. B->C D 4. Formazan (B1609692) Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. D->E

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiramine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Annexin_V_Workflow A 1. Cell Treatment Treat cells with the Spiramine derivative. B 2. Cell Harvesting Harvest both adherent and floating cells. A->B C 3. Staining Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Incubation Incubate in the dark at room temperature. C->D E 5. Flow Cytometry Analysis Analyze the stained cells by flow cytometry. D->E

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the spiramine derivative at the desired concentrations for the specified time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Centrifuge the cell suspension and resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells within one hour by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The available evidence suggests that derivatives of Spiramine C and D possess pro-apoptotic activity against cancer cells, potentially through a Bax/Bak-independent mechanism. This presents an exciting avenue for the development of novel anti-cancer agents that could circumvent common resistance mechanisms.

However, to fully assess the therapeutic potential and selectivity of these compounds, further research is imperative. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of purified spiramine derivatives against a broad panel of cancer cell lines from different tissues of origin.

  • Selectivity Profiling: Concurrently assessing the cytotoxicity of these compounds against a variety of normal, non-cancerous human cell lines to establish a selectivity index.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of promising derivatives in preclinical animal models of cancer.

  • Detailed Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully understand their mode of action.

By addressing these key areas, the scientific community can build a more complete picture of the potential of spiramine derivatives as selective and effective anti-cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of Spiramine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Spiramine A

A summary of the available quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its handling requirements.

PropertyValue
CAS Number 114531-28-1
Molecular Formula C₂₄H₃₃NO₄
Molecular Weight 399.53 g/mol
Physical Description Powder
Purity 95% - 99% (typical)
Solubility Soluble in DMSO

Experimental Protocols: General Disposal Procedure

The following protocol outlines a general, step-by-step procedure for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as disposal requirements can vary significantly.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves (e.g., nitrile)

Step 2: Waste Segregation

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be disposed of as chemical waste.

    • Collect the liquid waste in a sealed, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "114531-28-1"

    • The solvent used (if applicable) and its approximate concentration.

    • The date the waste was first added to the container.

    • Your name, lab, and contact information.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is secure and away from incompatible materials.

Step 5: Disposal Request

  • Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS department.

  • Follow their specific procedures for collection and final disposal.

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF). The following diagram illustrates a simplified representation of the PAF receptor (PAFR) signaling pathway, which is a G-protein coupled receptor (GPCR) pathway. This compound would act to antagonize this pathway, preventing the downstream effects that lead to platelet aggregation.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor PAF->PAFR G_protein Gq Protein PAFR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Aggregation Platelet Aggregation PKC->Aggregation Ca_release->Aggregation Spiramine_A This compound Spiramine_A->PAFR Inhibits

Simplified PAF receptor signaling pathway and the inhibitory action of this compound.

Navigating the Safe Handling of Spiramine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data for Spiramine A necessitates a cautious approach, guided by general principles of chemical handling and information on related compounds. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, emphasizing procedural guidance for operational and disposal plans.

Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information presented here is based on general best practices for handling chemical compounds with unknown toxicity and data extrapolated from the related compound, Spiramycin. It is crucial to treat this compound as a potentially hazardous substance and to handle it with the utmost care until more specific toxicological data becomes available.

Recommended Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE based on general laboratory safety protocols for handling potentially hazardous chemicals.

Activity Required Personal Protective Equipment
General Handling & Preparation Safety glasses with side shields or goggles, standard lab coat, and chemical-resistant gloves (e.g., nitrile).
Weighing/Aliquoting (Powder Form) Use of a certified chemical fume hood is required. Respiratory protection (e.g., a NIOSH-approved N95 or higher-level respirator) should be used.
Working with Solutions In addition to standard PPE, consider using a face shield if there is a splash hazard.
Spill Cleanup Full complement of PPE, including safety goggles, lab coat, chemical-resistant gloves, and respiratory protection. For large spills, additional protective clothing may be necessary.

Operational Plans for Safe Handling

Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible in the work area.

Work Practices:

  • Avoid the creation of dust when handling the solid form of this compound.

  • Prepare solutions in the smallest feasible quantities.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, if it is safe to do so.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the full complement of personal protective equipment as outlined in the table above.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.

  • Clean and Decontaminate: Carefully collect the spilled material. For solid spills, gently sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with inert absorbent pads and place them in the waste container. Decontaminate the spill area with a suitable cleaning agent. Do not use high-pressure water streams for cleaning, as this can aerosolize the material.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, should be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Important Note on Spiramycin:

While this document provides guidance based on general principles, it is important to note that information on a related compound, Spiramycin, is more readily available. Safety data sheets for Spiramycin indicate that it can cause skin and eye irritation and may cause an allergic skin reaction or respiratory irritation[1]. However, it is critical to understand that the toxicological properties of this compound may differ significantly from those of Spiramycin. Therefore, the safety precautions for this compound should be more stringent.

Logical Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Assess_Hazards Assess Potential Hazards (Treat as Unknown Toxicity) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Weigh_and_Aliquot Weigh and Aliquot in Fume Hood Prepare_Work_Area->Weigh_and_Aliquot Perform_Experiment Perform Experiment Weigh_and_Aliquot->Perform_Experiment Decontaminate Decontaminate Work Surfaces and Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Spill_Event Spill Occurs Evacuate_and_Ventilate Evacuate and Ventilate Spill_Event->Evacuate_and_Ventilate Don_PPE_Spill Don Full PPE Evacuate_and_Ventilate->Don_PPE_Spill Contain_Spill Contain Spill Don_PPE_Spill->Contain_Spill Clean_Spill Clean and Decontaminate Contain_Spill->Clean_Spill Dispose_Spill_Waste Dispose of Spill Waste as Hazardous Clean_Spill->Dispose_Spill_Waste Dispose_Spill_Waste->Dispose_Waste

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound, including a spill response plan.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.